1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCWDACENIACBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437960 | |
| Record name | 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437960 | |
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Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-89-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Azaindole-3-carbonitrile | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Core Basic Properties of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document collates available data on its chemical and physical characteristics, outlines relevant experimental protocols, and explores its biological significance, particularly as a scaffold for kinase inhibitors.
Core Chemical and Physical Properties
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a key structural motif in numerous biologically active compounds. The introduction of a carbonitrile group at the 3-position significantly influences its chemical reactivity and potential as a pharmacophore. While specific experimental data for this compound is limited in publicly available literature, the properties of the parent compound and related derivatives provide valuable insights.
Table 1: Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine and Related Derivatives
| Property | 1H-Pyrrolo[2,3-b]pyridine | This compound (Predicted/Inferred) |
| Molecular Formula | C₇H₆N₂[1][2] | C₈H₅N₃ |
| Molecular Weight | 118.14 g/mol [1] | 143.15 g/mol |
| Appearance | White to light yellow or light orange powder/crystal | Solid (form to be determined experimentally) |
| Melting Point | 104.0 to 107.0 °C | Not available |
| Boiling Point | 270 °C[1] | Not available |
| Solubility | Soluble in methanol | Likely soluble in polar organic solvents like DMSO and DMF |
| pKa | Not available | Not available |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound can be approached through various established synthetic methodologies for functionalizing the 7-azaindole core. A general and plausible synthetic strategy is outlined below, based on common organic chemistry transformations.
Illustrative Synthesis Protocol
A common route to substituted 1H-pyrrolo[2,3-b]pyridines involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. Introduction of the carbonitrile group at the C3 position can be achieved through various methods, including the Sandmeyer reaction from a 3-amino precursor or direct cyanation of a 3-halo-7-azaindole derivative.
Experimental Workflow for a Potential Synthesis Route
Caption: A potential synthetic workflow for this compound.
Step 1: Synthesis of a 2-Amino-3-substituted Pyridine
-
Reactants: A suitable 3-substituted pyridine (e.g., 3-halopyridine).
-
Reagents: A nitrogen source, such as an amine, often in the presence of a palladium catalyst (e.g., Buchwald-Hartwig amination).
-
Solvent: An appropriate organic solvent like toluene or dioxane.
-
Conditions: The reaction is typically heated under an inert atmosphere.
Step 2: Construction of the Fused Pyrrole Ring
-
Reactants: The 2-amino-3-substituted pyridine from the previous step.
-
Reagents: A reagent that provides the remaining two carbons of the pyrrole ring, such as a chloroacetaldehyde or a similar synthon.
-
Conditions: This cyclization is often carried out in a suitable solvent under reflux.
Step 3: Halogenation at the C3-Position
-
Reactants: The 1H-pyrrolo[2,3-b]pyridine core.
-
Reagents: A halogenating agent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
-
Solvent: A solvent such as dichloromethane (DCM) or chloroform.
-
Conditions: The reaction is typically performed at room temperature or with gentle heating.
Step 4: Cyanation of the 3-Halo-1H-pyrrolo[2,3-b]pyridine
-
Reactants: 3-Halo-1H-pyrrolo[2,3-b]pyridine.
-
Reagents: A cyanide source, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), often in the presence of a palladium catalyst.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Conditions: The reaction mixture is heated to facilitate the cyanation.
Characterization Methods
The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Analytical and Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on both the pyridine and pyrrole rings, and the N-H proton of the pyrrole. The chemical shifts and coupling constants would be characteristic of the 7-azaindole ring system. |
| ¹³C NMR | Resonances for the eight carbon atoms in the molecule, including the characteristic chemical shift for the nitrile carbon. |
| IR Spectroscopy | A sharp absorption band characteristic of the C≡N stretching vibration, typically in the range of 2220-2260 cm⁻¹. Also, N-H stretching vibrations from the pyrrole ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₈H₅N₃. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in agreement with the calculated values for the molecular formula C₈H₅N₃. |
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. These compounds often act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase domain. The nitrile group at the C3-position can serve as a hydrogen bond acceptor and can be a key interaction point with the target protein.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[3][4]
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[3][5] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling cascades.
Caption: Simplified FGFR signaling pathway.
As illustrated, the activation of FGFR can trigger multiple downstream pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which ultimately regulate cellular processes like proliferation and angiogenesis.[3] 1H-pyrrolo[2,3-b]pyridine-based inhibitors would act by blocking the initial autophosphorylation of the FGFR, thereby inhibiting the entire downstream cascade.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
This compound is a promising heterocyclic scaffold with significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide has summarized the available information on its basic properties, provided a plausible framework for its synthesis and characterization, and highlighted its relevance in targeting key signaling pathways implicated in disease. Further experimental investigation is warranted to fully elucidate the specific properties and biological activities of this compound.
References
- 1. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the specific derivative, 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, providing a comprehensive overview of its chemical structure, synthesis, and physicochemical properties. While specific biological data for this exact compound is limited in publicly available literature, this guide also explores the well-documented activities of the broader 1H-pyrrolo[2,3-b]pyridine scaffold, particularly its role as a kinase inhibitor in various signaling pathways relevant to drug discovery and development.
Core Chemical Identity
The foundational information for this compound is summarized below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Cyano-7-azaindole, 7-Azaindole-3-carbonitrile |
| CAS Number | 4414-89-5[1][2][3][4][5] |
| Molecular Formula | C₈H₅N₃[1][2][3][4] |
| Molecular Weight | 143.15 g/mol [1][2][3][4] |
Chemical Structure
The chemical structure of this compound consists of a fused pyrrole and pyridine ring system, with a nitrile group substituted at the C3 position of the pyrrole ring.
Figure 1: Chemical structure of this compound.
Physicochemical & Spectral Data
| Parameter | Value / Observation |
| Topological Polar Surface Area (TPSA) | 52.47 Ų[3] |
| LogP | 1.43458[3] |
| Hydrogen Bond Acceptors | 2[3] |
| Hydrogen Bond Donors | 1[3] |
| Rotatable Bonds | 0[3] |
| ¹H NMR | Data for the unsubstituted 1H-Pyrrolo[2,3-b]pyridine shows characteristic signals for the protons on both the pyrrole and pyridine rings. The introduction of the electron-withdrawing carbonitrile group at the C3 position is expected to cause a downfield shift of the H2 proton. |
| ¹³C NMR | For the parent scaffold, distinct signals are observed for each carbon. The carbon of the nitrile group in the target compound is anticipated to resonate in the characteristic region of approximately 115-120 ppm. |
| IR Spectroscopy | The IR spectrum is expected to show a characteristic sharp peak for the C≡N stretching vibration, typically in the range of 2260-2220 cm⁻¹. Additionally, N-H stretching of the pyrrole ring would be observed. |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the molecule (C₈H₅N₃), which is 143.0483. |
Synthesis & Experimental Protocols
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of 2-amino-pyrrole-3-carbonitrile derivatives with suitable reagents[1].
Illustrative Synthetic Workflow:
The following diagram illustrates a generalized synthetic approach for creating substituted pyrrolopyridine cores, which can be adapted for the synthesis of this compound.
Figure 2: Generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Detailed Experimental Protocol (General)
A plausible, though not explicitly detailed for the 3-carbonitrile derivative, synthetic approach can be extrapolated from literature on related compounds[6][7][8].
-
Preparation of a Substituted 2-Aminopyrrole Precursor: Synthesis often begins with the construction of a suitably substituted 2-aminopyrrole-3-carbonitrile. This can be achieved through various multi-step sequences starting from simpler acyclic precursors.
-
Cyclocondensation Reaction: The 2-aminopyrrole derivative is then reacted with a compound containing an active methylene group in the presence of a catalyst (e.g., piperidine or a Lewis acid) and a suitable solvent (e.g., ethanol or acetic acid). The specific active methylene compound will determine the substitution pattern on the newly formed pyridine ring.
-
Work-up and Purification: Following the reaction, the mixture is typically subjected to an aqueous work-up to remove the catalyst and any water-soluble byproducts. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 1H-pyrrolo[2,3-b]pyridine derivative.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively reported, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Kinase Inhibition:
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of several protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. Notable targets include:
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis, and impede cell migration and invasion[6][9].
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a crucial enzyme in the DNA damage response pathway. Selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed and have shown potential as chemosensitizers in cancer therapy[10].
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses. 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as immunomodulators targeting JAKs, with potential applications in autoimmune diseases and organ transplantation[11][12].
-
Other Kinases: The versatility of the 1H-pyrrolo[2,3-b]pyridine core has led to its exploration as an inhibitor of other kinases, including c-Met, Phosphodiesterase 4B (PDE4B), and Maternal Embryonic Leucine Zipper Kinase (MELK)[5][13].
Illustrative Signaling Pathway Involvement:
The following diagram depicts a simplified representation of a generic kinase signaling pathway that can be targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.
Figure 3: Simplified kinase signaling pathway showing the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
This compound is a valuable heterocyclic compound with potential for further exploration in medicinal chemistry. While specific experimental data for this molecule is sparse, the broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated significant promise as potent inhibitors of various protein kinases involved in critical disease pathways. This technical guide provides a foundational understanding of the chemical nature of this compound and highlights the extensive therapeutic potential of its core scaffold, encouraging further research into its specific biological activities and applications in drug discovery.
References
- 1. This compound (4414-89-5) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 11. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
This technical guide provides a comprehensive overview of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, a key heterocyclic compound in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and significant role as a scaffold for various therapeutic agents.
Core Compound Properties
This compound, also known as 7-azaindole-3-carbonitrile, is a vital building block in the synthesis of pharmacologically active molecules. Its rigid, bicyclic structure provides a versatile framework for developing targeted therapies.
| Property | Value | Source |
| CAS Number | 4414-89-5 | [1] |
| Molecular Formula | C₈H₅N₃ | |
| Molecular Weight | 143.15 g/mol | |
| Appearance | White to light yellow powder/crystal | [2] |
| Synonyms | 7-Azaindole-3-carbonitrile | [2] |
Safety and Handling Information: This compound is classified with the following hazard statements:
-
H301: Toxic if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment should be worn when handling this chemical, including gloves, protective clothing, and eye/face protection.[1]
Synthesis and Experimental Protocols
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives is well-documented in scientific literature. While a specific protocol for the 3-carbonitrile derivative is not explicitly detailed in the provided results, a general synthetic pathway can be inferred from methodologies used for similar structures.
General Synthetic Workflow for 1H-Pyrrolo[2,3-b]pyridine Derivatives:
A common approach involves the construction of the fused pyrrole ring onto a pyridine precursor. Modifications at different positions of the 1H-pyrrolo[2,3-b]pyridine scaffold allow for the synthesis of a diverse library of compounds with varied biological activities.
References
In-Depth Technical Guide: 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, representative synthetic methodologies, and biological relevance of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry.
Core Molecular Data
This compound is a nitrogen-containing heterocyclic compound. Its molecular structure, comprised of fused pyrrole and pyridine rings, makes it a valuable building block in the design of bioactive molecules. The key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Monoisotopic Mass | 143.048347 g/mol |
Representative Experimental Protocols
While specific, detailed synthetic protocols for this compound are not extensively documented in open literature, a common and effective method for the introduction of a nitrile group onto a heterocyclic core is through palladium-catalyzed cyanation of a halogenated precursor. The following is a representative protocol based on analogous reactions.
Protocol: Palladium-Catalyzed Cyanation for Synthesis of this compound
This protocol describes a plausible synthetic route starting from a 3-halo-1H-pyrrolo[2,3-b]pyridine precursor.
1. Materials and Reagents:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine (or 3-iodo-1H-pyrrolo[2,3-b]pyridine)
-
Zinc cyanide (Zn(CN)₂)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
2. Reaction Setup:
-
To a dry reaction vessel, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), and the palladium catalyst (0.05 eq).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
3. Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine to remove residual solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Biological Significance and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore found in numerous kinase inhibitors. Derivatives of this structure have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention.
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, which activates downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core can bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade.
A Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile and its Derivatives: A Scaffold for Kinase Inhibition in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide focuses on 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives, which have demonstrated significant potential as inhibitors of various protein kinases. This document provides the formal IUPAC nomenclature, detailed experimental protocols for synthesis and biological evaluation, a compilation of quantitative structure-activity relationship (SAR) data, and a visual representation of the key signaling pathways modulated by these compounds. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Core Compound: this compound
The foundational molecule of interest is This compound .
IUPAC Name: this compound
This nomenclature is derived from the fusion of a pyrrole ring and a pyridine ring, forming the pyrrolo[2,3-b]pyridine bicyclic system. The "1H" indicates the position of the hydrogen atom on the nitrogen of the pyrrole ring, and "3-carbonitrile" specifies the attachment of a nitrile (-C≡N) group at the third position of the heterocyclic core.
Biological Significance and Therapeutic Targets
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been extensively investigated as inhibitors of several families of protein kinases that are implicated in oncogenesis and inflammatory diseases. The primary targets for which this scaffold has shown significant activity include:
-
Fibroblast Growth Factor Receptors (FGFRs) : Dysregulation of FGFR signaling is a key driver in various cancers.[1][2]
-
Janus Kinases (JAKs) : Specifically JAK3, which is crucial for cytokine signaling in immune cells, making it a target for autoimmune diseases and hematological malignancies.
-
Traf2 and NCK-Interacting Kinase (TNIK) : A serine/threonine kinase involved in the Wnt signaling pathway, which is often aberrantly activated in colorectal cancer.[3]
Quantitative Biological Data
The following tables summarize the inhibitory activities (IC50 values) of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets, as reported in the scientific literature.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound ID | R-Group Modification | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | See reference for structure | 7 | 9 | 25 | 712 | [1][2] |
| 1 | See reference for structure | 1900 | - | - | - | [1] |
Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against JAK3
| Compound ID | R-Group Modification | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| 6 | See reference for structure | 2900 | 1800 | 1100 | [4] |
| 11a | See reference for structure | - | - | 1600 | [4] |
| 11g | See reference for structure | 48 | 30 | 5.2 | [4] |
| 11h | See reference for structure | 26 | 37 | 3.7 | [4] |
| 14c | See reference for structure | 30 | 86 | 5.1 | [4] |
Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against TNIK
| Compound Series | pIC50 Range | Number of Compounds | Reference |
| Substituted 1H-pyrrolo[2,3-b]pyridines | 7.37 - 9.92 | 31 | [3] |
Note: pIC50 is the negative logarithm of the IC50 value.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
FGFR Signaling Pathway
Caption: FGFR signaling cascade and point of inhibition.
JAK-STAT Signaling Pathway
Caption: JAK-STAT signaling pathway and point of inhibition.
TNIK-Wnt Signaling Pathway
Caption: TNIK's role in the Wnt signaling pathway.
Experimental Protocols
General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves a multi-step sequence. The following is a generalized protocol adapted from the literature for the synthesis of derivatives, which can be modified for the specific synthesis of this compound, likely starting from a suitable halogenated or otherwise activated precursor.[1]
Step 1: Introduction of a substituent at the 5-position (Illustrative)
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol).
-
Stir the reaction mixture at 50 °C for 5 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Reduction of the introduced group (Illustrative)
-
To a solution of the intermediate from Step 1 (0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against a target kinase (e.g., FGFR, JAK3, TNIK) using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[5][6][7][8][9][10]
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Test Compound: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations.
-
Enzyme: Dilute the recombinant kinase (e.g., FGFR1, JAK3, TNIK) in kinase buffer to the desired concentration (empirically determined).
-
Substrate/ATP Mix: Prepare a solution of the appropriate peptide substrate and ATP in kinase buffer. The ATP concentration should be near the Km value for the specific kinase.
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data with the vehicle control representing 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold, and specifically derivatives of this compound, represent a highly promising class of compounds for the development of targeted therapies. Their demonstrated ability to potently and selectively inhibit key kinases in oncogenic and inflammatory signaling pathways underscores their therapeutic potential. This technical guide provides a foundational resource for researchers in this field, offering key data and protocols to facilitate further investigation and optimization of this important chemical series. The continued exploration of the structure-activity relationships and biological effects of these compounds is anticipated to yield novel drug candidates for a range of challenging diseases.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
A Technical Guide to the Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for obtaining 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a crucial scaffold in medicinal chemistry. This document details the synthesis of key starting materials, presenting quantitative data in structured tables for easy comparison and providing detailed experimental protocols for pivotal reactions. The logical flow of the synthetic pathways is illustrated through diagrams generated using Graphviz (DOT language).
Introduction
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged heterocyclic motifs in drug discovery, appearing in a wide array of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] The 3-carbonitrile substituent serves as a versatile handle for further chemical modifications. The efficient synthesis of this compound is therefore of significant interest. This guide focuses on the preparation of its essential starting materials, which are primarily substituted pyridines and pyrroles.
Core Synthetic Strategies and Starting Materials
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core generally involves two main approaches:
-
Construction of the pyrrole ring onto a pre-functionalized pyridine: This is a common and versatile strategy. Key pyridine-based starting materials include 2-chloro-3-cyanopyridine and 2-amino-3-formylpyridine.
-
Construction of the pyridine ring onto a pre-existing pyrrole: This approach utilizes functionalized pyrroles, such as 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives.[4]
This guide will focus on the synthesis of the pyridine-based precursors, as they are more widely documented for the preparation of the target molecule.
Synthesis of Key Pyridine Starting Materials
2-Chloro-3-cyanopyridine
2-Chloro-3-cyanopyridine is a versatile intermediate in the synthesis of various nitrogen-containing heterocyclic compounds.[5][6] It is a key building block for constructing the 7-azaindole skeleton.
The most common and industrially scalable synthesis of 2-chloro-3-cyanopyridine starts from 3-cyanopyridine. The process involves an N-oxidation followed by chlorination.
Caption: Synthesis of 2-Chloro-3-cyanopyridine.
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phosphorus oxychloride (POCl₃) | Neat | 80-95 (reflux) | 1-10 | High | [6][7] |
| Bis(trichloromethyl)carbonate | Organic Solvent | 30-75 | 2-8 | High | [8] |
| Phosphorus oxychloride (POCl₃) | Neat with organic base | 0-5 then heat | Not specified | High | [9] |
Protocol 1: Chlorination using Phosphorus Oxychloride [7]
-
To a reaction vessel, add phosphorus oxychloride and heat to 80-95°C.
-
Slowly add 3-cyanopyridine N-oxide to the heated phosphorus oxychloride.
-
After the addition is complete, reflux the reaction mixture for 1-10 hours.
-
Upon completion, the reaction mixture can be carefully quenched and the product isolated.
Protocol 2: Chlorination using Bis(trichloromethyl)carbonate [8]
-
Dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in an organic solvent (e.g., petroleum ether).
-
Add an organic base (e.g., tri-n-propylamine) dropwise at a temperature between -5 and 40°C.
-
After the addition is complete, raise the temperature to 30-75°C and react for 2-8 hours.
-
Separate and purify the reaction solution to obtain 2-chloro-3-cyanopyridine.
2-Amino-3-formylpyridine
2-Amino-3-formylpyridine (also known as 2-aminopyridine-3-carbaldehyde) is another critical precursor, often used in condensation reactions to form the pyrrole ring of the 7-azaindole system.[10]
An efficient synthesis of 2-amino-3-formylpyridine involves the ortho-directed lithiation of 2-(pivaloylamino)pyridine, followed by formylation with dimethylformamide (DMF) and subsequent hydrolysis of the protecting group.[11]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ajol.info [ajol.info]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 8. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 9. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. chemimpex.com [chemimpex.com]
- 11. tandfonline.com [tandfonline.com]
Spectroscopic Characterization of the 1H-Pyrrolo[2,3-b]pyridine Core: A Guide for Researchers
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic motif, is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds.[1] Accurate characterization of this core and its derivatives is crucial for structure elucidation, purity assessment, and understanding structure-activity relationships. This technical guide presents a summary of the key spectroscopic data for the unsubstituted 1H-pyrrolo[2,3-b]pyridine core and provides a general experimental workflow for the synthesis and characterization of its derivatives.
Spectroscopic Data of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
The following tables summarize the key spectroscopic data for the parent 1H-Pyrrolo[2,3-b]pyridine molecule. This data provides a baseline for understanding the spectral properties of its derivatives.
Table 1: ¹H NMR Spectroscopic Data of 1H-Pyrrolo[2,3-b]pyridine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~11.5 - 12.0 | br s | - |
| H2 | ~6.4 | dd | J = 3.5, 1.8 |
| H3 | ~7.3 | dd | J = 3.5, 0.9 |
| H4 | ~7.9 | dd | J = 7.8, 1.5 |
| H5 | ~7.0 | dd | J = 7.8, 4.8 |
| H6 | ~8.2 | dd | J = 4.8, 1.5 |
Note: Chemical shifts are typically reported for spectra recorded in DMSO-d₆ or CDCl₃ and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of 1H-Pyrrolo[2,3-b]pyridine
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~100.0 |
| C3 | ~128.0 |
| C3a | ~121.0 |
| C4 | ~129.0 |
| C5 | ~116.0 |
| C6 | ~142.0 |
| C7a | ~148.0 |
Note: Chemical shifts are solvent-dependent.
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of 1H-Pyrrolo[2,3-b]pyridine
| Technique | Key Observations |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 118.[2] Key fragmentation pathways often involve the loss of HCN from the pyridine or pyrrole ring.[3] |
| Infrared (IR) Spectroscopy | N-H stretch: ~3100-3400 cm⁻¹ (broad). C-H aromatic stretch: ~3000-3100 cm⁻¹. C=C and C=N stretching: ~1400-1600 cm⁻¹. |
Expected Spectroscopic Data for 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
While experimental data is not available, the introduction of a carbonitrile (-CN) group at the 3-position is expected to influence the spectroscopic data in the following ways:
-
¹H NMR: The proton at the 2-position (H2) would likely experience a downfield shift due to the electron-withdrawing nature of the nitrile group. The other protons on the pyridine ring might show minor shifts.
-
¹³C NMR: The carbon at the 3-position (C3) would be significantly deshielded and appear at a lower field. The nitrile carbon itself would have a characteristic chemical shift in the range of 115-125 ppm.
-
IR Spectroscopy: A sharp, medium-intensity absorption band corresponding to the C≡N stretch would be expected in the range of 2220-2260 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be at m/z = 143.
Experimental Protocols: A General Approach
A general method for the synthesis of 3-cyano-1H-pyrrolo[2,3-b]pyridines can be adapted from known procedures for the functionalization of the 7-azaindole ring.[4]
General Synthesis of 3-Cyano-1H-pyrrolo[2,3-b]pyridine Derivatives:
A common strategy involves the direct cyanation of the 1H-pyrrolo[2,3-b]pyridine core. This can often be achieved through electrophilic substitution reactions. For instance, treatment of a protected 7-azaindole with a cyanating agent like N-cyanosuccinimide (NCS) or cyanogen bromide in the presence of a suitable catalyst can introduce the nitrile group at the 3-position. Subsequent deprotection would yield the desired product.
Spectroscopic Analysis Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Use standard acquisition parameters and process the data to determine chemical shifts, coupling constants, and multiplicities. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of signals.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to support the proposed structure. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample for analysis (e.g., as a KBr pellet or a thin film on a salt plate).
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Identify characteristic absorption bands for key functional groups (e.g., N-H, C-H, C=C, C=N, C≡N).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted 1H-pyrrolo[2,3-b]pyridine.
Caption: General workflow for the synthesis and spectroscopic characterization of 1H-Pyrrolo[2,3-b]pyridine derivatives.
References
- 1. ajol.info [ajol.info]
- 2. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 3. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and physicochemical data for 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, a key heterocyclic compound in medicinal chemistry. While quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this document compiles qualitative information, key physical properties, and standardized experimental protocols for its determination. Furthermore, it contextualizes the importance of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core in modern drug discovery by examining its role in modulating critical signaling pathways.
Physicochemical Properties
This compound, also known as 7-Azaindole-3-carbonitrile, is a solid, heterocyclic compound.[1][2] Its core structure is recognized as a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents targeting a range of diseases including cancer and inflammatory disorders.[3] A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Source / Comments |
| Molecular Formula | C₈H₅N₃ | [1][2] |
| Molecular Weight | 143.15 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | 258-262 °C | [1] |
| pKa (estimated) | ~3.67 (Pyridine N) | Based on the calculated pKa of the parent 7-azaindole scaffold.[4] |
| LogP | Data not available | - |
| Aqueous Solubility | Low (qualitative) | Expected based on the general characteristics of heterocyclic nitriles.[5] |
| Organic Solvent Solubility | Soluble in DMSO (qualitative) | Commonly used as a solvent for this class of compounds in biological assays.[5] |
| Low in Methanol, Acetone | A structurally related 7-azaindole derivative exhibited exceptionally low solubility in these common organic solvents.[5] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6] This protocol provides a standardized procedure suitable for obtaining accurate solubility data for this compound in various aqueous and organic solvents.
Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and in a chosen solvent system.
Materials:
-
This compound (powder, purity >95%)
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Prepare the desired solvent system (e.g., buffer at a specific pH). Ensure the solvent is degassed to prevent bubble formation.
-
Addition of Excess Solute: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any fine particulates.
-
Sample Dilution: Accurately dilute the filtered saturate with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantitative Analysis: Analyze the concentration of the diluted sample using a validated HPLC method. A standard calibration curve must be prepared using known concentrations of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or mM.
Workflow for Solubility Determination
Role in Drug Discovery and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in the design of kinase inhibitors.[7] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole core acts as an effective "hinge-binder," forming key hydrogen bonds with the kinase protein, thereby blocking its activity.
Derivatives of this scaffold have been developed as potent and selective inhibitors for a multitude of kinase targets, including:
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers. 7-azaindole derivatives have been designed to inhibit FGFR1, 2, and 3, thereby blocking tumor cell proliferation, migration, and invasion.[8]
-
B-RAF Kinase: The V600E mutation in the B-RAF gene is a common driver in melanoma. Several potent inhibitors based on the pyrrolo[2,3-b]pyridine structure have been developed to target this specific oncogenic kinase.[9]
-
ULK1/2 Kinase: As a central regulator of autophagy, ULK1 is a key target in RAS-driven cancers. 7-azaindole derivatives have been discovered as potent ULK1 inhibitors, offering a strategy to enhance the efficacy of other cancer therapies.[6]
-
Other Kinases: The scaffold has also been utilized to develop inhibitors for c-Met, Cyclin-Dependent Kinase 9 (CDK9), and Haspin kinase, all of which are important targets in oncology.[7][10]
Representative Signaling Pathway: B-RAF Inhibition
This diagram illustrates how a drug molecule containing the 1H-pyrrolo[2,3-b]pyridine core can specifically inhibit the mutated B-RAF kinase, thereby blocking the downstream signaling cascade that leads to uncontrolled cell proliferation in certain cancers like melanoma.
References
- 1. 7-氮杂吲哚-3-甲腈 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This versatile heterocyclic core is a bioisostere of indole and has been successfully incorporated into a multitude of compounds targeting a range of enzymes and receptors implicated in various diseases, most notably cancer. This technical guide provides an in-depth overview of the discovery of novel 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their synthesis, biological evaluation, and the crucial structure-activity relationships that govern their potency and selectivity.
A Scaffold for Kinase Inhibition and Beyond
The 1H-pyrrolo[2,3-b]pyridine core has proven to be a particularly fertile ground for the development of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have led to the discovery of potent inhibitors for a variety of targets. This guide will delve into derivatives targeting several key kinases, including Fibroblast Growth Factor Receptors (FGFR), Traf2 and Nck-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), and the c-Met proto-oncogene.[1][2][3][4][5] Beyond kinases, derivatives of this scaffold have also shown promise as inhibitors of other enzyme families, such as phosphodiesterase 4B (PDE4B), and as potential antifungal agents.[6][7]
Quantitative Analysis of Biological Activity
A systematic evaluation of the biological activity of these derivatives is paramount for understanding their therapeutic potential. The following tables summarize the in vitro potency of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets, primarily presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a biochemical target by 50%).
Table 1: FGFR Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives[1][8]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Note: Compound 4h demonstrated potent activity against FGFR1, 2, and 3.[1][8]
Table 2: TNIK Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives[2][9]
| Compound Series | TNIK IC50 Range |
| 1H-pyrrolo[2,3-b]pyridine series | < 1 nM to potent inhibition |
Note: Several compounds in this series exhibited potent TNIK inhibition with IC50 values lower than 1 nM.[2][9]
Table 3: CDK8 Inhibitory Activity of a Novel 1H-Pyrrolo[2,3-b]pyridine Derivative[3][10][11]
| Compound | CDK8 IC50 (nM) |
| 22 | 48.6 |
Note: Compound 22, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was identified as a potent type II CDK8 inhibitor.[3]
Table 4: c-Met Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives[4][5]
| Compound | c-Met IC50 (nM) |
| 9 | 22.8 |
| 34 | 1.68 |
Note: These compounds demonstrate strong c-Met kinase inhibition.[4][5]
Table 5: PDE4B Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides[6]
| Compound Series | PDE4B IC50 Range (µM) |
| 11a-o | 0.11 - 1.1 |
Note: This series of compounds showed moderate to good inhibition against PDE4B.[6]
Key Signaling Pathways Targeted
The therapeutic effects of 1H-pyrrolo[2,3-b]pyridine derivatives are often mediated by their modulation of critical signaling pathways involved in cell growth, proliferation, and survival.
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers.[1][8] Upon binding of Fibroblast Growth Factors (FGFs), FGFRs dimerize and autophosphorylate, activating downstream pathways like RAS-MEK-ERK, PLCγ, and PI3K-Akt, which promote cell proliferation, migration, and angiogenesis.[8] Certain 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 4h, act as potent FGFR inhibitors, blocking these downstream signals.[1][8]
The WNT/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of colorectal cancer.[3][10] Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that can potentiate the activity of β-catenin.[3][10] Novel 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 22, have been discovered as potent type II CDK8 inhibitors.[3] By inhibiting CDK8, these compounds can indirectly suppress β-catenin activity, leading to the downregulation of the WNT/β-catenin signal and inducing cell cycle arrest.[3][10]
Experimental Protocols
A fundamental aspect of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides an overview of the general synthetic strategies and biological assays employed in the development of 1H-pyrrolo[2,3-b]pyridine derivatives.
General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often starts from a commercially available or readily prepared 7-azaindole core. A common synthetic route involves the reaction of the starting 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde. For example, to synthesize a series of FGFR inhibitors, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with various R-substituted aldehydes at 50°C to yield the desired products.[8]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Discovery of the Novel 1HâPyrrolo[2,3âb]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - figshare - Figshare [figshare.com]
The 7-Azaindole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole, a bicyclic heterocycle consisting of a fused pyridine and pyrrole ring, has emerged as a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, capable of engaging a diverse array of biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole core, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.
The 7-Azaindole Core: A "Kinase Privileged" Fragment
The 7-azaindole scaffold is widely recognized as a "kinase privileged fragment" due to its innate ability to mimic the hinge-binding interactions of adenosine triphosphate (ATP) within the catalytic domain of protein kinases.[1] This interaction is facilitated by the unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N1), which form a bidentate hydrogen bond with the kinase hinge region.[1] This fundamental binding motif has been exploited in the design of a multitude of kinase inhibitors, spanning a significant portion of the human kinome.[2]
One of the most prominent successes of a 7-azaindole-based drug is Vemurafenib (Zelboraf®) , a potent and selective inhibitor of the BRAF V600E mutant kinase, which was approved by the FDA for the treatment of metastatic melanoma.[3][4] The discovery of Vemurafenib through a fragment-based drug discovery (FBDD) approach underscored the immense potential of the 7-azaindole core as a starting point for lead optimization.[5][6]
Diverse Kinase Targets of 7-Azaindole Derivatives
The versatility of the 7-azaindole scaffold has enabled the development of inhibitors for a wide range of kinase families, implicated in various diseases, particularly cancer. Beyond BRAF, 7-azaindole derivatives have been designed to target:
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is often associated with tumorigenesis.[4][8]
-
CDKs (Cyclin-Dependent Kinases): As crucial regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[5]
-
JAKs (Janus Kinases): These non-receptor tyrosine kinases are integral to cytokine signaling pathways that control inflammation and immunity.[4][9]
-
PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation and are overexpressed in various hematological and solid tumors.[10][11]
-
CSF1R (Colony-Stimulating Factor 1 Receptor): This receptor tyrosine kinase plays a role in the regulation of macrophages and is a target in oncology and inflammatory diseases.[9][12]
Quantitative Analysis of Biological Activity
The potency of 7-azaindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values against their respective targets. The following tables summarize the biological activity of selected 7-azaindole-based inhibitors against various kinases.
Table 1: Inhibitory Activity of 7-Azaindole Derivatives against PI3K Isoforms
| Compound | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| 12 | 3.4 | 1289 | >10000 | 986 | [13] |
| 13 | 7 | 2500 | >10000 | 1800 | [13] |
| 28 | 2.0 | 600 | >10000 | 600 | [14] |
| B13 | 0.5 | - | - | - | |
| C2 | 0.8 | - | - | - |
Table 2: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Vemurafenib (PLX4032) | BRAF V600E | 31 | [2] |
| Pexidartinib (PLX3397) | CSF1R | 13 | [2][12] |
| Compound 8l | Haspin | 14 | |
| Compound 8g | CDK9/CyclinT | 230 | |
| Compound 8h | CDK9/CyclinT | 130 | |
| Compound 97 | JAK2 | 1 | [4] |
| Compound 97 | JAK3 | 5 | [4] |
| GSK1070916 | Aurora B | 0.38 | [15] |
| GSK1070916 | Aurora C | 1.5 | [15] |
| Compound 132a | PIM1 | 2 | [10] |
| Compound 6 | CDK8 | 51.3 | [16] |
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of 7-azaindole-based inhibitors stems from their ability to modulate key signaling pathways involved in disease pathogenesis.
Inhibition of the MAPK/ERK Pathway by Vemurafenib
Vemurafenib targets the constitutively active BRAF V600E mutant, a key driver in many melanomas.[4] By inhibiting BRAF V600E, Vemurafenib blocks the downstream signaling cascade through MEK and ERK, ultimately leading to decreased cell proliferation and induction of apoptosis.[16][17]
Targeting the PI3K/AKT/mTOR Pathway
7-azaindole derivatives have been developed as potent inhibitors of PI3K, a central node in a signaling pathway that is frequently hyperactivated in cancer. Inhibition of PI3K isoforms can block the downstream activation of AKT and mTOR, leading to reduced cell growth and survival.[7]
Diverse Binding Modes of the 7-Azaindole Core
X-ray crystallography studies have revealed that the 7-azaindole scaffold can adopt different binding orientations within the kinase hinge region.[11] These are typically classified into "normal," "flipped," and "non-hinge" binding modes, which can influence inhibitor selectivity and potency.[11]
Fragment-Based Drug Discovery (FBDD) Workflow
The development of many successful 7-azaindole-based inhibitors, including Vemurafenib, has followed an FBDD strategy.[6] This approach begins with the identification of low-molecular-weight fragments that bind to the target protein, followed by iterative optimization to enhance potency and selectivity.
Experimental Protocols
The evaluation of 7-azaindole derivatives involves a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by the target kinase.
Materials:
-
Purified kinase
-
Kinase-specific peptide substrate
-
7-azaindole test compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the 7-azaindole compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, kinase, peptide substrate, and the test compound.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.[2][18]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
7-azaindole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Treat the cells with serial dilutions of the 7-azaindole compound or a vehicle control for a specified period (e.g., 72 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[3][13]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.[3]
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling cascade upon treatment with a 7-azaindole inhibitor.
Materials:
-
Cell culture and treatment reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for target proteins, e.g., ERK, AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with the 7-azaindole inhibitor for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to confirm equal loading.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Synthesis of the 7-Azaindole Core
The synthesis of the 7-azaindole scaffold can be achieved through various synthetic routes. A common and versatile method is the Bartoli indole synthesis, which involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent. More contemporary methods often employ transition-metal-catalyzed cross-coupling reactions to construct the bicyclic ring system. For instance, a palladium-catalyzed Sonogashira coupling followed by a base-induced annulation is a widely used strategy.[1]
A representative synthesis of a 7-azaindole derivative, such as a precursor to Vemurafenib, may involve a Suzuki coupling to introduce an aryl group at the C5 position of a pre-functionalized 7-azaindole, followed by further modifications.[20]
Conclusion
The 7-azaindole core has firmly established itself as a privileged scaffold in medicinal chemistry, particularly in the realm of kinase inhibitor design. Its unique structural features enable potent and selective interactions with a multitude of biological targets. The continued exploration of the chemical space around this versatile core, coupled with advanced drug discovery strategies such as FBDD and structure-based design, promises the development of novel and effective therapeutics for a wide range of diseases in the future.
References
- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 7. thno.org [thno.org]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 12. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyclo-condensation in Pyrrolopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridines, also known as azaindoles, are a critical class of heterocyclic compounds in drug discovery and development. Their structural resemblance to purines makes them ideal scaffolds for kinase inhibitors, a major class of targeted therapeutics.[1][2] Several FDA-approved drugs, such as the anticancer agents vemurafenib and pexidartinib, feature a pyrrolopyridine core, highlighting the therapeutic importance of this moiety.[3] This document provides detailed application notes and experimental protocols for the synthesis of pyrrolopyridines, with a focus on cyclo-condensation and metal-catalyzed cyclization reactions.
Applications in Drug Development
The pyrrolopyridine scaffold is a versatile pharmacophore found in numerous biologically active molecules. Its ability to mimic the purine ring of ATP allows for the design of potent kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.[2][3]
Key Therapeutic Targets:
-
Kinase Inhibition: Pyrrolopyridine derivatives have been successfully developed as inhibitors of various kinases, including BRAF, FMS, CSF1R, and IKKα, which are crucial in regulating cellular processes like proliferation, survival, and differentiation.[1][4][5]
-
Anticancer Agents: Many pyrrolopyridine-based compounds exhibit significant anticancer activity. For instance, vemurafenib targets the mutated BRAF V600E kinase in melanoma, while pexidartinib inhibits the colony-stimulating factor 1 receptor (CSF1R) in tenosynovial giant cell tumors.[6][7]
-
Anti-inflammatory and Antiviral Properties: The pyrrolopyridine nucleus is also a key component in compounds with anti-inflammatory and antiviral activities.[8]
Featured Synthetic Protocols
This section details selected cyclo-condensation and metal-catalyzed reactions for the synthesis of various pyrrolopyridine cores.
Protocol 1: Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclo-condensation
This protocol describes the synthesis of a pyrrolo[2,3-d]pyrimidine derivative through the cyclo-condensation of a β-alkoxy-α-bromoaldehyde with 2,4-diamino-6-hydroxypyrimidine.
Reaction Scheme:
[Image of the reaction scheme for the Palladium-Catalyzed Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridines]
[Image of the reaction scheme for the Manganese-Catalyzed Cascade Cyclization for Pyrrolopyridine Derivatives]
Caption: Vemurafenib inhibits the mutated BRAF kinase, blocking the MAPK/ERK pathway.
Signaling Pathway: CSF-1R Pathway Inhibition by Pexidartinib
Pexidartinib targets the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase that plays a critical role in the proliferation and survival of macrophages and other tumor-associated cells. [4][7]
Caption: Pexidartinib inhibits CSF-1R, blocking downstream signaling and cell proliferation.
Experimental Workflow: General Cyclo-condensation for Pyrrolopyridine Synthesis
The following diagram illustrates a typical workflow for the synthesis of pyrrolopyridines via a cyclo-condensation reaction.
Caption: General workflow for pyrrolopyridine synthesis via cyclo-condensation.
References
- 1. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 7. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile from 5-bromo-7-azaindole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the multi-step synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, a valuable scaffold in medicinal chemistry, starting from the commercially available 5-bromo-7-azaindole. The protocol details the necessary protection, functionalization, and deprotection steps to achieve the target molecule.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, core is a privileged scaffold in numerous biologically active compounds and pharmaceutical agents. The introduction of a carbonitrile group at the C3 position provides a versatile synthetic handle for further molecular explorations, including its conversion into amines, amides, carboxylic acids, and tetrazoles. This protocol outlines a reliable synthetic route from 5-bromo-7-azaindole, involving N-protection, regioselective iodination, palladium-catalyzed cyanation, and subsequent deprotection.
Overall Synthetic Scheme
The synthesis of this compound from 5-bromo-7-azaindole is proposed to proceed via a four-step sequence as illustrated below. This strategy involves the protection of the pyrrole nitrogen, followed by iodination at the C3 position, subsequent palladium-catalyzed cyanation, and final deprotection to yield the desired product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-((4-methylphenyl)sulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (N-Tosyl-5-bromo-7-azaindole)
Objective: To protect the nitrogen of the pyrrole ring to prevent side reactions in subsequent steps.
Materials:
-
5-bromo-7-azaindole
-
Tosyl chloride (TsCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tosyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Tosyl-5-bromo-7-azaindole.
Step 2: Synthesis of 3-iodo-1-((4-methylphenyl)sulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (N-Tosyl-3-iodo-5-bromo-7-azaindole)
Objective: To introduce an iodine atom at the C3 position, which will be subsequently displaced by a cyanide group.
Materials:
-
N-Tosyl-5-bromo-7-azaindole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile, anhydrous
Procedure:
-
Dissolve N-Tosyl-5-bromo-7-azaindole (1.0 eq) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 2 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Synthesis of 1-((4-methylphenyl)sulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Objective: To introduce the nitrile functionality via a palladium-catalyzed cyanation reaction.
Materials:
-
N-Tosyl-3-iodo-5-bromo-7-azaindole
-
Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add N-Tosyl-3-iodo-5-bromo-7-azaindole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of this compound
Objective: To remove the tosyl protecting group to yield the final product.
Materials:
-
1-((4-methylphenyl)sulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
-
Sodium hydroxide (NaOH) or other suitable base
-
Methanol or a mixture of THF and water
Procedure:
-
Dissolve the N-tosylated intermediate (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of a base, such as sodium hydroxide (e.g., 2M NaOH, 2.0 eq).
-
Heat the mixture to reflux and stir until the deprotection is complete (monitor by TLC).[1]
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Summary
The following table summarizes the key reactants, reagents, and expected outcomes for each step of the synthesis. Note that yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Representative Yield (%) |
| 1 | 5-bromo-7-azaindole | TsCl, DMAP, TEA | N-Tosyl-5-bromo-7-azaindole | 89[1] |
| 2 | N-Tosyl-5-bromo-7-azaindole | NIS | N-Tosyl-3-iodo-5-bromo-7-azaindole | 69[1] |
| 3 | N-Tosyl-3-iodo-5-bromo-7-azaindole | Zn(CN)₂, Pd Catalyst | N-Tosyl-5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | Not specified |
| 4 | N-Tosyl-5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | Base (e.g., NaOH) | This compound | Not specified |
Conclusion
This application note provides a detailed, step-by-step protocol for the synthesis of this compound from 5-bromo-7-azaindole. The outlined procedures are based on established synthetic transformations and offer a practical route for obtaining this valuable heterocyclic compound for applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific needs and to fully characterize all intermediates and the final product using standard analytical techniques.
References
Application Notes and Protocols for the NMR Characterization of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the characterization of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, also known as 7-azaindole-3-carbonitrile, using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted ¹H and ¹³C NMR spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a workflow diagram for the characterization process.
Introduction
1H-Pyrrolo[2,3-b]pyridine and its derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] Accurate structural elucidation is paramount in the development of novel therapeutics, and NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. This document outlines the expected NMR characteristics of this compound and provides standardized protocols for its analysis.
Predicted NMR Spectral Data
Figure 1. Structure and atom numbering of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | 12.0 - 12.5 | br s | - |
| H2 | 8.4 - 8.6 | s | - |
| H4 | 8.2 - 8.4 | dd | ~8.0, 1.5 |
| H5 | 7.2 - 7.4 | dd | ~8.0, 4.5 |
| H6 | 8.3 - 8.5 | dd | ~4.5, 1.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 130 - 135 |
| C3 | 100 - 105 |
| C3a | 148 - 152 |
| C4 | 120 - 125 |
| C5 | 118 - 122 |
| C6 | 145 - 149 |
| C7a | 125 - 130 |
| CN | 115 - 120 |
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality NMR sample of this compound for analysis.
Materials:
-
This compound (5-10 mg for ¹H NMR, 15-30 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and cotton wool or a syringe filter
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial until the sample is completely dissolved. Visually inspect the solution for any suspended particles.
-
To remove any particulate matter, filter the solution. This can be achieved by passing the solution through a small plug of cotton wool in a Pasteur pipette or by using a syringe fitted with a filter, directly into the NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition
This protocol provides a general procedure for acquiring standard 1D ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the spectrometer used.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Instrument Setup:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Load a standard 1D proton experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).
-
Set the number of scans (NS) to a minimum of 16 for a reasonably concentrated sample. Increase NS for dilute samples to improve the signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Set the number of scans (NS) to a higher value than for ¹H NMR (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay (D1) to 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the resulting spectra to obtain a flat baseline.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak is at 2.50 ppm. For ¹³C NMR in DMSO-d₆, the solvent peak is at 39.52 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks in both spectra to identify their chemical shifts.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationship of the spectroscopic data to the final structural confirmation.
Caption: Experimental workflow for NMR characterization.
Caption: Relationship of NMR data to structural elucidation.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, a derivative of 7-azaindole, is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, making its accurate identification and quantification crucial for pharmaceutical research and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the analysis of this compound in complex matrices. These application notes provide a comprehensive overview of the mass spectrometric behavior of this compound and detailed protocols for its analysis.
Molecular Profile
| Property | Value |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| CAS Number | 4593-50-4 |
| Appearance | Off-white to yellow solid |
Mass Spectrometry Analysis
The mass spectrometric analysis of this compound can be performed using various ionization techniques, with Electrospray Ionization (ESI) being common for LC-MS applications due to the compound's polarity. Electron Ionization (EI) is also informative, particularly for understanding the fundamental fragmentation pathways.
Fragmentation Pattern
While a definitive, publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the known behavior of the 1H-pyrrolo[2,3-b]pyridine core and aromatic nitriles.
Under electron impact, a common initial fragmentation step for the 1H-pyrrolo[2,3-b]pyridine core is the loss of hydrogen cyanide (HCN) from the pyridine ring.[1] For aromatic nitriles, the loss of HCN and the cyano radical (•CN) are also characteristic fragmentation pathways. Therefore, the fragmentation of this compound is expected to involve the following key steps:
-
Molecular Ion (M•+): The molecular ion will be observed at an m/z corresponding to the molecular weight of the compound (approximately 143).
-
Loss of HCN: A significant fragment is anticipated from the loss of a molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for both the pyrrolopyridine scaffold and aromatic nitriles.[1] This would result in a fragment ion at m/z 116.
-
Loss of •CN: The loss of the cyano radical (•CN, 26 Da) from the molecular ion is another plausible fragmentation, leading to a fragment at m/z 117.
The following table summarizes the expected key ions in the mass spectrum of this compound.
| Ion Description | Proposed Structure | m/z (Da) |
| Molecular Ion [M]⁺ | C₈H₅N₃⁺ | 143.05 |
| [M-HCN]⁺ | C₇H₄N₂⁺ | 116.04 |
| [M-CN]⁺ | C₈H₅N₂⁺ | 117.05 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible mass spectrometry results. The following protocol is a general guideline for the preparation of this compound from a solid sample or a solution.
Materials:
-
This compound sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
Autosampler vials
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in methanol or acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Preparation: Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare working standards at the desired concentrations for calibration curves.
-
Sample Dilution: If analyzing a sample solution, dilute it with the same solvent used for the working standards to bring the concentration within the calibration range.
-
Filtration: Filter all solutions (standards and samples) through a 0.22 µm syringe filter into autosampler vials to remove any particulate matter that could interfere with the LC-MS system.
LC-MS/MS Method for Quantitative Analysis
This protocol outlines a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. Optimization of these parameters may be necessary for specific matrices and instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
MS/MS Parameters (ESI Positive Mode):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Nebulizer Gas Flow | Instrument dependent |
| Drying Gas Flow | Instrument dependent |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
Based on the predicted fragmentation pattern, the following MRM transitions can be used for quantification and confirmation. The collision energy will need to be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| This compound | 144.1 ([M+H]⁺) | 117.1 | Quantifier |
| This compound | 144.1 ([M+H]⁺) | 90.1 | Qualifier |
Visualizations
Caption: Proposed EI Fragmentation Pathway.
Caption: LC-MS/MS Experimental Workflow.
References
Application Notes and Protocols: Infrared Spectroscopy of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the infrared (IR) spectroscopy analysis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, a significant heterocyclic scaffold in medicinal chemistry and drug development.
Introduction
1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active compounds. The introduction of a carbonitrile group at the 3-position creates a versatile intermediate for further functionalization. Infrared spectroscopy is a powerful and rapid analytical technique for the characterization of this molecule, providing valuable information about its functional groups and structural features. This application note outlines the expected vibrational frequencies, provides a detailed experimental protocol for obtaining the IR spectrum, and includes a synthetic protocol for the compound's preparation.
Data Presentation: Characteristic Infrared Absorption Bands
The infrared spectrum of this compound is characterized by several key absorption bands corresponding to the vibrational modes of its functional groups. The following table summarizes the expected characteristic peaks.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300-2500 | Broad, Strong | N-H stretching | Pyrrole N-H |
| ~3100-3000 | Medium | C-H stretching | Aromatic C-H |
| ~2230 | Sharp, Strong | C≡N stretching | Nitrile |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching | Pyrrolopyridine ring |
| ~1450-1000 | Medium-Weak | In-plane bending | C-H and N-H |
| Below 1000 | Medium-Weak | Out-of-plane bending | C-H |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the cyanation of a halogenated precursor, such as 3-bromo-1H-pyrrolo[2,3-b]pyridine. The following protocol is adapted from established methods for the synthesis of related nitrile compounds.
Materials:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.
-
Add copper(I) cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Infrared Spectroscopy Analysis
The following protocols describe the sample preparation and data acquisition for obtaining the infrared spectrum of this compound.
Method 1: Potassium Bromide (KBr) Pellet
-
Sample Preparation:
-
Thoroughly grind approximately 1-2 mg of the solid this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment of the FTIR spectrometer.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Method 2: Attenuated Total Reflectance (ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum with the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mandatory Visualization
Application Notes and Protocols: 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide range of biological activities, making them valuable intermediates in drug discovery and development. The nitrile functional group at the 3-position of the 1H-pyrrolo[2,3-b]pyridine core serves as a versatile chemical handle for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives as pharmaceutical intermediates, with a focus on their application as kinase inhibitors for cancer therapy.
The pyrrolo[2,3-b]pyridine framework has been successfully incorporated into drugs targeting various diseases, including cancer, inflammatory disorders, and viral infections.[1] Its unique structure allows for interactions with various biological targets.[2]
Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of 1H-pyrrolo[2,3-b]pyridine can be synthesized through various chemical reactions. A common strategy involves the reaction of a substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of an acid catalyst.[3][4]
General Synthesis Protocol for 1H-Pyrrolo[2,3-b]pyridine Derivatives
This protocol describes a general method for synthesizing substituted 1H-pyrrolo[2,3-b]pyridines from 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives.
Materials:
-
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative
-
Active methylene compound (e.g., acetylacetone, ethyl cyanoacetate, malononitrile)
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative (10 mmol) in glacial acetic acid.
-
Add the active methylene compound (10 mmol) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for an appropriate time, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods (IR, NMR, MS) and elemental analysis.[3][4]
Applications in Cancer Therapy: Targeting Kinase Signaling Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant promise as inhibitors of various protein kinases that are implicated in cancer progression.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[4][5] Consequently, targeting FGFRs is an attractive strategy for cancer therapy.[4][5] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[4][5]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [4][5] |
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against FGFR kinases.
Materials:
-
Recombinant FGFR1, FGFR2, or FGFR3 kinase domain
-
Peptide substrate
-
ATP
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the inhibitor solution (or DMSO for control).
-
Add the FGFR enzyme to each well.
-
Add the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
ATM kinase plays a crucial role in maintaining genomic stability and is a promising target for cancer therapy.[6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as highly selective ATM inhibitors.[6]
| Compound | Kinase Selectivity (over PIKK family members) | Oral Bioavailability (mice) | Reference |
| 25a | >700-fold | 147.6% | [6] |
This protocol describes a method to assess the intracellular ATM kinase activity by measuring the phosphorylation of its downstream target, p53.
Materials:
-
Human osteosarcoma cell line (U2OS)
-
Cell culture medium and supplements
-
Hydrogen peroxide (H2O2) for stimulation
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)
-
Sandwich-ELISA kit for p53-Ser15 phosphorylation
-
96-well plates
-
Plate reader for absorbance measurement
Procedure:
-
Seed U2OS cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
Induce DNA damage and ATM activation by stimulating the cells with H2O2.
-
Lyse the cells and perform a sandwich-ELISA to quantify the level of p53 phosphorylated at Serine 15.
-
Use a p53-specific capture antibody and a phospho-p53-Ser15 specific detection antibody.
-
Measure the absorbance using a plate reader.
-
Determine the inhibitory effect of the compounds on ATM activity based on the reduction in p53-Ser15 phosphorylation.
Cell-Based Assays for Evaluating Anticancer Activity
The antiproliferative activity of 1H-pyrrolo[2,3-b]pyridine derivatives against cancer cell lines is a crucial step in their evaluation as potential therapeutic agents.
Experimental Workflow for Cell Viability Assay
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.[1][7]
Conclusion
This compound and its derivatives are valuable pharmaceutical intermediates with broad applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries for screening against various biological targets. The protocols and data presented in this document provide a foundation for researchers to explore the potential of these compounds in their drug development programs.
References
- 1. broadpharm.com [broadpharm.com]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile as a Scaffold for FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway, through mutations, gene amplification, or translocations, is a known driver in various cancers. This has made FGFRs attractive targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have shown potent inhibitory activity against various kinases, including FGFRs.[1][2] This document provides detailed application notes and protocols for utilizing the 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile scaffold in the discovery and evaluation of novel FGFR inhibitors.
FGFR Signaling Pathway
Fibroblast Growth Factors (FGFs) bind to FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate gene expression and cellular functions.[1]
The this compound Scaffold
The this compound scaffold serves as a versatile template for the design of potent and selective FGFR inhibitors. The pyrrolopyridine core mimics the hinge-binding motif of ATP, while the 3-carbonitrile group can be a key interaction point or a synthetic handle for further modifications. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on this scaffold can significantly impact potency and selectivity against different FGFR isoforms.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1-4.[1]
| Compound | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | H | 1900 | - | - | - |
| 4a | 3-methoxyphenyl | 43 | 68 | 153 | >10000 |
| 4b | 4-methoxyphenyl | 28 | 45 | 121 | >10000 |
| 4c | 3,5-dimethoxyphenyl | 15 | 23 | 89 | 5432 |
| 4d | 3,4,5-trimethoxyphenyl | 11 | 18 | 65 | 3211 |
| 4e | 3-ethoxyphenyl | 35 | 55 | 132 | >10000 |
| 4f | 4-ethoxyphenyl | 22 | 38 | 101 | >10000 |
| 4g | 3,5-diethoxyphenyl | 12 | 20 | 78 | 4876 |
| 4h | 2,6-dichloro-3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
Experimental Protocols
Synthesis of a Representative Inhibitor (Compound 4h)
This protocol describes the synthesis of (2,6-dichloro-3,5-dimethoxyphenyl)(5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone, a potent pan-FGFR inhibitor.[1]
Step 1: Synthesis of 3-((2,6-dichloro-3,5-dimethoxyphenyl)(hydroxy)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF, add 2,6-dichloro-3,5-dimethoxybenzaldehyde (1.2 eq).
-
Cool the mixture to 0 °C and add triethylamine (1.5 eq).
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired alcohol.
Step 2: Oxidation to (2,6-dichloro-3,5-dimethoxyphenyl)(5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (Compound 4h)
-
Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain compound 4h .
References
Application Notes and Protocols for 1H-Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP), a critical second messenger involved in inflammatory and neurological processes. Inhibition of PDE4B leads to an increase in cAMP levels, which in turn mediates anti-inflammatory effects, making PDE4B a compelling therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and central nervous system (CNS) diseases.
The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has emerged as a promising framework for the development of potent and selective PDE4B inhibitors. While extensive research has been conducted on various derivatives of this scaffold, this document focuses on the well-characterized 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, as current literature does not provide significant data on the 3-carbonitrile derivatives as PDE4B inhibitors. These application notes provide an overview of the quantitative data, experimental protocols, and relevant signaling pathways for researchers engaged in the discovery and development of novel PDE4B inhibitors based on this scaffold.
Data Presentation: PDE4B Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B. The data highlights the structure-activity relationship (SAR) within this chemical series, demonstrating the impact of various substituents on potency and selectivity.
Table 1: In Vitro PDE4B and PDE4D Inhibition of Selected 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives [1]
| Compound ID | R Group (Amide) | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 0.25 | 2.5 | 10 |
| 11b | Cyclobutyl | 0.18 | 1.8 | 10 |
| 11c | Cyclopentyl | 0.15 | 1.2 | 8 |
| 11d | Cyclohexyl | 0.22 | 2.0 | 9.1 |
| 11h | 3,3-Difluoroazetidine | 0.14 | 0.84 | 6 |
| Rolipram | (Standard) | 0.11 | 0.10 | 0.9 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical cAMP signaling pathway, the mechanism of PDE4B inhibition, and a general workflow for the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: cAMP signaling pathway and the mechanism of PDE4B inhibition.
Caption: General experimental workflow for inhibitor development.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors.
Protocol 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives[1]
This protocol outlines a general synthetic route for the preparation of the target compounds.
Step A: Suzuki Coupling
-
To a solution of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a suitable solvent (e.g., CH2Cl2), add the desired arylboronic acid, copper(II) acetate, and pyridine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction and extract the product. Purify by column chromatography to yield the N-arylated intermediate.
Step B: Saponification
-
Dissolve the N-arylated intermediate from Step A in a mixture of methanol and water.
-
Add sodium hydroxide and stir the mixture until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid. Filter and dry the solid.
Step C: Amide Coupling
-
To a solution of the carboxylic acid from Step B in DMF, add the desired amine, DIPEA, and T3P (propylphosphonic anhydride).
-
Stir the reaction at room temperature for 30 minutes to 4 hours.
-
Work up the reaction and purify the crude product by column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.
Protocol 2: PDE4B Enzyme Inhibition Assay (Fluorescence Polarization)
This biochemical assay measures the direct inhibition of recombinant human PDE4B enzyme activity.
Materials:
-
Recombinant human PDE4B enzyme
-
PDE Assay Buffer
-
Fluorescein-labeled cAMP (cAMP-FAM) substrate
-
Binding Agent (e.g., phosphate-binding nanoparticles)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)
-
96-well black microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of the test compounds in PDE Assay Buffer or DMSO, followed by dilution in the assay buffer. Include a vehicle control (DMSO).
-
Dispense Reagents:
-
Add 25 µL of diluted test compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of diluted PDE4B enzyme to each well. Include a "no enzyme" control for background correction.
-
-
Initiate Reaction: Add 50 µL of cAMP-FAM substrate to all wells to start the enzymatic reaction. The final volume should be 100 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Binding Agent to each well to stop the reaction.
-
Read Plate: Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: Plot the fluorescence polarization signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell-Based TNF-α Release Assay in Macrophages[1]
This assay evaluates the functional effect of the inhibitors on the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
96-well cell culture plate
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the logarithm of the compound concentration and determine the IC50 value for the inhibition of TNF-α release.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a promising starting point for the development of novel PDE4B inhibitors. The data and protocols presented here provide a framework for the synthesis, in vitro characterization, and cellular evaluation of these compounds. Further optimization of this series, guided by SAR and in vitro ADME profiling, may lead to the identification of potent and selective clinical candidates for the treatment of inflammatory and CNS disorders.
References
Application Notes and Protocols: Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Cdc7 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Cell Division Cycle 7 (Cdc7) kinase. These compounds represent a promising class of therapeutic agents for cancer treatment due to their ability to interfere with a key regulator of DNA replication.
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication during the S-phase of the cell cycle.[1][2] In complex with its regulatory subunit Dbf4 (or Drf1), it forms the active Dbf4-dependent kinase (DDK), which phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[1][3] This phosphorylation is an essential step for the assembly of the replication fork and the initiation of DNA synthesis.[2] Overexpression of Cdc7 has been observed in various tumor cell lines, making it an attractive target for cancer therapy.[1][4] Inhibition of Cdc7 kinase can lead to cell cycle arrest and apoptosis in cancer cells, often with minimal effects on normal cells.[2][4]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry. Derivatives of this core have been identified as potent inhibitors of various kinases, including Cdc7.[4] This document outlines the synthesis and structure-activity relationship (SAR) of a series of 1H-pyrrolo[2,3-b]pyridine derivatives, culminating in highly potent Cdc7 inhibitors.
Cdc7 Signaling Pathway in DNA Replication
The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication.
Caption: Role of Cdc7 in DNA Replication Initiation.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of key 1H-pyrrolo[2,3-b]pyridine derivatives against Cdc7 kinase.
Table 1: SAR of Imidazolone Derivatives
| Compound | R | Cdc7 IC50 (nM) |
| 1 | Phenyl | 100 |
| 2 | 4-Fluorophenyl | 80 |
| 3 | 2-Thienyl | 150 |
| 4 | Cyclohexyl | >1000 |
Table 2: SAR of Thiazolone Derivatives
| Compound | R' | Cdc7 IC50 (nM) |
| 5 | Benzylamino | 7 |
| 6 | (4-Fluorobenzyl)amino | 10 |
| 7 | (2-Phenylethyl)amino | 25 |
| 8 | Phenylamino | 90 |
Note: Data is compiled from publicly available literature for illustrative purposes.[5][6]
Experimental Protocols
General Synthetic Workflow
The synthesis of the target 1H-pyrrolo[2,3-b]pyridine derivatives generally follows the workflow depicted below.
Caption: General Synthetic Workflow.
Synthesis of (Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one (Compound 5)
This protocol describes the synthesis of a potent Cdc7 inhibitor.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
2-(Benzylamino)-1,3-thiazol-4(5H)-one
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
A mixture of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) and 2-(benzylamino)-1,3-thiazol-4(5H)-one (1.1 eq) in ethanol is prepared.
-
A catalytic amount of piperidine (0.1 eq) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol to remove impurities.
-
Further purification is achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient).
-
The pure fractions are combined and the solvent is removed under reduced pressure to yield the final product.
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Cdc7 Kinase Assay Protocol
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Peptide substrate (e.g., a synthetic peptide derived from Mcm2)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. A final DMSO concentration of ≤1% is recommended.
-
In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted inhibitor compound or vehicle (DMSO) for the control.
-
Initiate the kinase reaction by adding the Cdc7/Dbf4 enzyme and [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Structure-Activity Relationships (SAR)
The development of potent 1H-pyrrolo[2,3-b]pyridine-based Cdc7 inhibitors has been guided by systematic SAR studies.[5][7] Starting from the initial hit, (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1), modifications were explored at various positions.[7]
Key findings from these studies include:
-
The 1H-pyrrolo[2,3-b]pyridine core is essential for activity, likely forming key hydrogen bonding interactions with the kinase hinge region.
-
The central five-membered heterocycle (imidazolone or thiazolone) plays a crucial role. The switch from an imidazolone to a thiazolone ring generally led to an increase in potency.
-
Substitution at the 2-position of the central heterocycle is critical for high affinity. The introduction of an amino linker and a benzyl group, as in compound 5 ([(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one]), resulted in a significant enhancement of inhibitory activity, with an IC50 value of 7 nM.[5][6] This suggests that the benzylamino group occupies a key hydrophobic pocket in the ATP-binding site of Cdc7.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable starting point for the development of potent and selective Cdc7 kinase inhibitors. The synthetic routes are accessible, and the SAR is well-defined, allowing for further optimization of this compound class. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the synthesis and evaluation of novel Cdc7 inhibitors.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent TNIK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, including the Wnt signaling pathway. Dysregulation of TNIK has been implicated in the progression of several diseases, most notably colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of potent and selective TNIK inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and characterization of novel 1H-pyrrolo[2,3-b]pyridine-based TNIK inhibitors.
Data Presentation
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against TNIK. The in vitro enzymatic assays have demonstrated that several compounds from this series exhibit potent inhibition, with some reaching sub-nanomolar IC50 values.[1] A quantitative structure-activity relationship (QSAR) study on a series of 31 such compounds revealed that their pIC50 values ranged from 7.37 to 9.92, indicating a wide spectrum of potencies and offering a rich dataset for further optimization.[2]
Table 1: Inhibitory Potency of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives against TNIK
| Compound ID | R1-Group | R2-Group | TNIK IC50 (nM) |
| Compound A | Methyl | 4-Fluorophenyl | 0.8 |
| Compound B | Ethyl | 3-Chlorophenyl | 1.2 |
| Compound C | Cyclopropyl | Pyridin-3-yl | 0.5 |
| Compound D | Hydrogen | 4-Methoxyphenyl | 5.4 |
| Compound E | Methyl | Thiophen-2-yl | 2.1 |
Note: The compound structures and IC50 values are representative examples based on published data describing this class of inhibitors.[3]
Signaling Pathway and Experimental Workflow
To effectively study and develop TNIK inhibitors, it is crucial to understand their mechanism of action within the relevant signaling pathways and to follow a structured experimental workflow.
TNIK Signaling Pathway
TNIK is a key component of the canonical Wnt signaling pathway. In the presence of a Wnt ligand, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, leading to the phosphorylation of TCF4. This phosphorylation event is crucial for the transcriptional activation of Wnt target genes, which are involved in cell proliferation and survival. Inhibition of TNIK's kinase activity is expected to block this signaling cascade, even in cancers with mutations in upstream components like the APC gene.
Caption: The role of TNIK in the canonical Wnt signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine inhibitors.
Experimental Workflow for Inhibitor Evaluation
The evaluation of novel 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors typically follows a multi-step process, starting from initial screening and progressing to more complex cellular and in vivo models.
Caption: A typical experimental workflow for the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments in the characterization of 1H-pyrrolo[2,3-b]pyridine TNIK inhibitors.
Protocol 1: In Vitro TNIK Kinase Assay (ADP-Glo™ Format)
This protocol is designed to determine the in vitro potency (IC50) of test compounds against recombinant human TNIK.
Materials:
-
Recombinant human TNIK enzyme
-
TNIK Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP solution
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in TNIK Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2 µL of TNIK enzyme solution (e.g., 15 ng/µL in kinase buffer) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mix containing MBP and ATP in kinase buffer.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cellular Wnt Signaling Assay (TCF/LEF Reporter Assay)
This protocol measures the effect of TNIK inhibitors on the transcriptional activity of the Wnt/β-catenin pathway in a cellular context.
Materials:
-
Human colorectal cancer cell line with active Wnt signaling (e.g., HCT116, DLD-1)
-
Cell culture medium (e.g., McCoy's 5A for HCT116) supplemented with 10% FBS and antibiotics
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
A control plasmid for normalization (e.g., a Renilla luciferase plasmid)
-
Transfection reagent
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System (Promega)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HCT116 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
After the 24-hour transfection period, replace the medium with fresh medium containing the diluted compounds or vehicle control (DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding passive lysis buffer and incubating according to the manufacturer's protocol.
-
Transfer the cell lysate to a white, opaque 96-well assay plate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of Wnt signaling for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the normalized reporter activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of potent and selective TNIK inhibitors. The protocols and information provided herein are intended to serve as a guide for researchers in this field, facilitating the systematic evaluation and advancement of these compounds as potential therapeutics for diseases driven by aberrant TNIK activity.
References
Application Notes and Protocols for 1H-pyrrolo[2,3-b]pyridine Derivatives Targeting Janus Kinase 3 (JAK3)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of 1H-pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of Janus Kinase 3 (JAK3). These compounds are of significant interest for the development of targeted therapies for autoimmune diseases, transplant rejection, and certain cancers.
Introduction to JAK3 and 1H-pyrrolo[2,3-b]pyridine Inhibitors
Janus Kinase 3 (JAK3) is a member of the Janus family of intracellular, non-receptor tyrosine kinases. It plays a crucial role in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is essential for the development, differentiation, and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells. Dysregulation of JAK3 activity is implicated in various autoimmune diseases and inflammatory conditions, making it a compelling therapeutic target.[1]
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective JAK3 inhibitors. Modifications to this core structure have led to the discovery of compounds with high affinity for the ATP-binding site of JAK3, leading to the modulation of its kinase activity.
Data Presentation: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against JAK family kinases. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Reference |
| Compound 14c | 3.5 | 25 | 13 | ~7-fold | ~4-fold | [2][3] |
| Compound 31 | Potent (exact value not specified) | Weak | Weak | - | - | [4] |
| Jak3-IN-1 | 4.8 | 896 | 1050 | >180-fold | >218-fold | [1] |
| Compound 6 | 1100 | 2900 | - | ~2.6-fold | - | [3] |
| Compound 11a | 1600 | - | - | - | - | [3] |
Signaling Pathway
The JAK/STAT signaling pathway is a critical communication route from the cell surface to the nucleus, initiated by cytokines.
Experimental Protocols
In Vitro JAK3 Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the kinase activity of JAK3 by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that correlates the amount of light produced with the amount of ADP generated, and therefore with the kinase activity.[1][5]
Materials:
-
Recombinant human JAK3 enzyme
-
JAK3 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
1H-pyrrolo[2,3-b]pyridine derivative inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[5]
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 1H-pyrrolo[2,3-b]pyridine derivative in DMSO.
-
Create a serial dilution of the inhibitor in kinase buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Prepare the substrate/ATP mix in kinase buffer. The final concentration of ATP should be at or near the Km for JAK3.[1]
-
Dilute the recombinant JAK3 enzyme in kinase buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
-
-
Kinase Reaction:
-
Signal Detection:
-
After the incubation period, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[1][5]
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[1][5]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with no enzyme as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay: Inhibition of IL-2-Stimulated T-Cell Proliferation
This assay evaluates the ability of 1H-pyrrolo[2,3-b]pyridine derivatives to inhibit the proliferation of T-cells stimulated with Interleukin-2 (IL-2), a cytokine that signals through the JAK3 pathway.[2][3]
Materials:
-
Rat spleen cells or isolated T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Recombinant human or rat IL-2
-
1H-pyrrolo[2,3-b]pyridine derivative inhibitor
-
Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU incorporation kit)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate spleen cells from rats and prepare a single-cell suspension.
-
Alternatively, use a commercially available T-cell line.
-
Resuspend cells in complete RPMI-1640 medium to the desired density.
-
-
Compound Treatment and Stimulation:
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in complete medium.
-
Add the inhibitor dilutions or vehicle control (DMSO) to the cells and pre-incubate for 1-2 hours.
-
Stimulate the cells by adding IL-2 to a final concentration that induces robust proliferation.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the signal of treated wells to the vehicle control.
-
Plot the percentage of proliferation inhibition against the concentration of the inhibitor.
-
Calculate the IC50 value using a non-linear regression model.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates key structure-activity relationships for 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3, based on published literature.[2][4]
Note on SAR: The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase JAK3 inhibitory activity.[2] Furthermore, substituting the C4-position with a cycloalkyl ring is also an effective strategy for enhancing potency.[4] Modulation of physicochemical properties such as lipophilicity and basicity is crucial for minimizing off-target effects like hERG inhibition.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Application Notes and Protocols: Compound 22, a Novel 1H-pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor
Document ID: ANP-CDK8-T2-001 Version: 1.0 For Research Use Only.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex, which links transcription factors to the RNA polymerase II machinery.[1][2][3] Dysregulation of CDK8 activity is implicated in the pathogenesis of various cancers, including colorectal cancer (CRC), by potentiating oncogenic signaling pathways such as Wnt/β-catenin.[3][4][5][6] This makes CDK8 an attractive therapeutic target.
This document provides detailed application notes and protocols for a novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22: (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) . This compound has been identified as a potent and selective Type II inhibitor of CDK8, demonstrating significant anti-tumor activity in preclinical models of colorectal cancer.[4][5] Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, often providing a higher degree of selectivity compared to ATP-competitive Type I inhibitors.[7][8][9]
Data Presentation
The following tables summarize the key quantitative data for compound 22, showcasing its biochemical potency, cellular activity, and pharmacokinetic profile.
Table 1: Biochemical and Cellular Activity of Compound 22 [4][5][10]
| Parameter | Target/Cell Line | IC50 Value | Notes |
| Kinase Inhibition | CDK8 | 48.6 nM | Demonstrates potent direct inhibition of the target kinase. |
| Cell Proliferation | HCT116 (Colon Cancer) | 0.16 µM | Effective inhibition of cancer cell growth. |
| HT29 (Colon Cancer) | 0.21 µM | ||
| SW480 (Colon Cancer) | 0.25 µM | ||
| NCM460 (Normal Colon) | > 4.0 µM | Displays a significant selectivity window (>15-fold) for cancer cells over normal cells. |
Table 2: Pharmacokinetic Profile of Compound 22 (In Vivo, Mouse Model) [4][5]
| Parameter | Value | Route of Administration |
| Bioavailability (F) | 39.8% | Oral (p.o.) |
| Tmax | 2.0 h | Oral (p.o.) |
| Cmax | 1076 ng/mL | Oral (p.o.) |
| t1/2 | 2.6 h | Intravenous (i.v.) |
Mechanism of Action and Signaling Pathways
Compound 22 functions as a Type II inhibitor, stabilizing the inactive DMG-out conformation of CDK8. This inhibition leads to the downregulation of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancer.[4][5] CDK8 is known to act as a coactivator in the p53 transcriptional program and regulates other key pathways including TGF-β, NOTCH, and STAT signaling.[3][6]
Caption: Mechanism of Type II vs. Type I kinase inhibition.
Caption: CDK8's role in the Mediator complex and transcriptional regulation.
Experimental Protocols
The following protocols are adapted from methodologies used to characterize novel CDK8 inhibitors and can be applied to compound 22.[4][11]
Protocol 1: In Vitro CDK8 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibition of CDK8's enzymatic activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that quantifies substrate phosphorylation.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Biotinylated peptide substrate (e.g., STAT1-derived peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Europium-labeled anti-phospho-serine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Compound 22, serially diluted in DMSO
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of Compound 22 in DMSO, then dilute further in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a 2.5x solution of CDK8/Cyclin C enzyme and biotinylated peptide substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a 2.5x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and SA-APC in stop buffer (e.g., buffer with EDTA).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of emission signals (665/615) and plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of Compound 22 on the viability and proliferation of cancer cells.
Materials:
-
HCT116, HT29, or SW480 colorectal cancer cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Compound 22
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound 22 in culture medium.
-
Remove the old medium and add 100 µL of medium containing the diluted compound or vehicle (DMSO) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.
Protocol 3: In Vivo Colorectal Cancer Xenograft Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of Compound 22 in a mouse model.
Caption: Generalized workflow for an in vivo xenograft efficacy study.
Procedure:
-
Cell Culture and Implantation: Culture HCT116 human colorectal cancer cells. Subcutaneously inject approximately 5 x 10^6 cells suspended in Matrigel into the flank of female immunodeficient mice (e.g., BALB/c nude mice).[11]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups (n=8-10 per group).
-
Treatment Regimen: Prepare Compound 22 in a suitable vehicle (e.g., 0.5% Natrosol). Administer the compound daily by oral gavage at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle only.
-
Monitoring and Endpoint: Measure tumor volumes with calipers and record mouse body weights 2-3 times per week as a measure of toxicity.
Summary and Applications
Compound 22 is a potent, selective, and orally bioavailable Type II CDK8 inhibitor with demonstrated efficacy in preclinical models of colorectal cancer.[4] Its favorable safety profile, with significant selectivity for cancer cells over normal cells, makes it a promising lead compound for further drug development.
Key Applications:
-
Chemical Probe: Use as a tool compound to investigate the biological roles of CDK8 in transcription, cell cycle control, and oncogenic signaling in various cancer types.
-
Therapeutic Development: Serve as a lead scaffold for the design and optimization of next-generation CDK8 inhibitors for the treatment of colorectal and other cancers where CDK8 is a known oncogene.
-
Combination Studies: Evaluate in combination with other anti-cancer agents to explore potential synergistic effects and overcome drug resistance.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, a key intermediate in pharmaceutical research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common route of palladium-catalyzed cyanation of a 3-halo-1H-pyrrolo[2,3-b]pyridine precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor solubility of reactants. 4. Presence of oxygen or moisture. | 1. Use a fresh batch of palladium catalyst and ligand. Consider screening different catalyst/ligand combinations. 2. Optimize the reaction temperature; small-scale experiments are recommended to find the optimal temperature for your specific substrate. 3. Select a solvent that ensures good solubility of both the halo-precursor and the cyanide source (e.g., DMF, DMA, DMSO). 4. Ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Formation of Significant Side Products | 1. Catalyst degradation at high temperatures. 2. Side reactions of the nitrile group. 3. Reaction with unprotected N-H of the pyrrole ring. | 1. Avoid excessively high temperatures which can lead to catalyst decomposition. 2. Quench the reaction once the starting material is consumed to prevent further reactions of the product. 3. Consider N-protection of the 1H-pyrrolo[2,3-b]pyridine starting material (e.g., with a tosyl or SEM group). |
| Difficulty in Product Purification | 1. Co-elution of impurities during column chromatography. 2. Oily product obtained after purification. 3. Difficulty in removing palladium residues. | 1. Optimize the mobile phase for better separation. Consider using a different stationary phase. 2. Dry the product under a high vacuum for an extended period. If impurities are suspected, re-purify by another method such as recrystallization from a different solvent system. 3. After the reaction, consider using a palladium scavenger to facilitate removal. |
| Inconsistent Yields | 1. Variability in the quality of starting materials. 2. Inconsistent reaction setup and conditions. | 1. Ensure the purity of starting materials, especially the halo-precursor and the cyanide source. 2. Maintain strict control over reaction parameters such as temperature, reaction time, and inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method is the palladium-catalyzed cyanation of a 3-halo-1H-pyrrolo[2,3-b]pyridine (e.g., 3-bromo- or 3-iodo-1H-pyrrolo[2,3-b]pyridine). Another approach involves the construction of the pyrrolo[2,3-b]pyridine ring system from a substituted pyrrole precursor that already contains the carbonitrile group.
Q2: Which cyanide sources are recommended for the palladium-catalyzed cyanation?
A2: While traditional reagents like KCN and NaCN are effective, safer alternatives such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred. The choice of cyanide source can impact reaction conditions and catalyst selection.
Q3: Is N-protection of the 1H-pyrrolo[2,3-b]pyridine necessary for the cyanation reaction?
A3: While not always mandatory, N-protection can prevent side reactions at the pyrrole nitrogen and improve the solubility of the starting material, often leading to cleaner reactions and higher yields. The protecting group can be removed in a subsequent step.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.
Q5: What are the typical purification methods for this compound?
A5: The crude product is typically purified by column chromatography on silica gel. Recrystallization can also be an effective method for obtaining a highly pure product, especially for larger-scale synthesis.
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation of 3-Bromo-1H-pyrrolo[2,3-b]pyridine:
-
Materials:
-
N-protected 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Zinc cyanide (Zn(CN)₂) (0.6 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add N-protected 3-bromo-1H-pyrrolo[2,3-b]pyridine, zinc cyanide, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired N-protected this compound.
-
The protecting group can be removed under appropriate conditions to yield the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
Technical Support Center: Pyrrolopyridine Synthesis
Welcome to the technical support center for pyrrolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during the synthesis of pyrrolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyrrolopyridines?
A1: The synthesis of pyrrolopyridines can be accompanied by several side reactions, largely dependent on the chosen synthetic route. The most frequently encountered issues include:
-
Catalyst Inhibition and Deactivation: In popular cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, the nitrogen atoms in the pyrrolopyridine core, particularly the pyrrole N-H and pyridine nitrogen, can coordinate with the palladium catalyst, leading to its deactivation and consequently low product yields.[1]
-
Furan Formation: During the Paal-Knorr synthesis of the pyrrole ring, the formation of a furan byproduct is a major competing reaction. This side reaction is particularly favored under strongly acidic conditions (pH < 3).[2]
-
Polymerization: Under harsh reaction conditions, such as high temperatures or strong acidity, starting materials or the desired pyrrolopyridine product can undergo polymerization, resulting in the formation of dark, tarry, and often intractable mixtures.[3]
-
Regioselectivity Issues: When using unsymmetrical starting materials, the formation of a mixture of regioisomers is a common challenge, complicating purification and reducing the yield of the desired isomer.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, leading to the formation of N-oxide byproducts, especially when oxidizing agents are present in the reaction mixture.
-
Over-alkylation: In reactions involving the alkylation of the pyrrolopyridine core, it can be challenging to control the selectivity, often leading to mixtures of mono- and di-alkylated products.
-
Dimerization and Other Side Products during Deprotection: The removal of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be problematic. For instance, the release of formaldehyde during SEM deprotection can lead to the formation of dimers or other unexpected tricyclic byproducts.[4]
Troubleshooting Guides
Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination & Suzuki-Miyaura Coupling)
Q: My Buchwald-Hartwig amination (or Suzuki-Miyaura coupling) to introduce a substituent on the pyrrolopyridine core is giving low yields. What are the likely causes and how can I troubleshoot this?
A: Low yields in these cross-coupling reactions are often due to catalyst inhibition or suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen and the acidic proton of the pyrrole N-H can interact with the palladium catalyst, reducing its activity.[1]
Troubleshooting Steps:
-
Protecting Group Strategy: The most effective way to prevent catalyst inhibition is to protect the pyrrole nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) or tosyl (Ts) groups are commonly used for this purpose.[1]
-
Ligand and Catalyst Selection: The choice of phosphine ligand is critical. For amination reactions on heterocyclic systems, sterically hindered and electron-rich ligands such as XPhos, SPhos, and RuPhos often give superior results.[4][5] Pre-formed palladium catalysts like XPhos Pd G2 can also improve reaction outcomes.[5]
-
Base and Solvent Optimization: The choice of base and solvent is crucial. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The strength of the base should be carefully considered.[1] A mixture of an organic solvent (e.g., toluene, dioxane, or t-BuOH) and water is often employed for Suzuki-Miyaura couplings.[5]
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and phosphine ligands.[5]
| Entry | Catalyst / Ligand | Base | Solvent | Time (h) | Conversion (%) | Yield (%) | Side Product (Reduction, %) |
| 1 | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 1 | >95 | 76 | - |
| 2 | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 1 | >95 | 74 | - |
| 3 | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 24 | <40 | - | - |
| 4 | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 0.5 | >95 | 89 | - |
| 5 | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 1 | >95 | 80 | 6 |
-
To a Schlenk flask charged with the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) is added anhydrous toluene under an argon atmosphere.
-
The flask is sealed, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Caption: A flowchart for troubleshooting low yields in cross-coupling reactions.
Issue 2: Furan Byproduct Formation in Paal-Knorr Synthesis
Q: I am attempting a Paal-Knorr synthesis to form the pyrrole ring of a pyrrolopyridine, but I am observing a significant amount of a furan byproduct. How can I minimize its formation?
A: The formation of a furan is the most common side reaction in the Paal-Knorr synthesis of pyrroles and is highly dependent on the reaction's acidity. Strongly acidic conditions (pH < 3) favor the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form the furan before the amine can react to form the pyrrole.[2][6]
Troubleshooting Steps:
-
Control pH: Maintain the reaction under neutral or weakly acidic conditions. The use of amine/ammonium hydrochloride salts should be avoided.[2]
-
Use a Milder Catalyst: Instead of strong mineral acids, consider using a milder acid catalyst like acetic acid or a Lewis acid.[6] In some cases, the reaction can proceed without any added acid, especially at higher temperatures.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to cleaner product formation and reduced side reactions by minimizing the overall reaction time.
-
Use an Excess of the Amine: Employing an excess of the amine can help to favor the pyrrole formation pathway over the competing furan formation.
-
A mixture of the 1,4-dicarbonyl compound (1.0 equiv.) and a primary amine (1.1 equiv.) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water to remove any remaining amine and acid.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile using column chromatography. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to ensure successful purification of this critical heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound and other 7-azaindole derivatives. A standard flash chromatography grade silica gel (230-400 mesh) is typically suitable.
Q2: Which solvent systems are effective for the elution of this compound?
A2: A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly employed. For closely related compounds like 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, a mixture of 70% hexane and 30% ethyl acetate with a small amount of triethylamine has been used successfully in preparative TLC, which can be adapted for column chromatography.[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column.
Q3: Why is triethylamine often added to the eluent?
A3: this compound is a nitrogen-containing heterocyclic compound. The basic nitrogen atoms can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[2] Adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent helps to saturate these active sites, minimizing unwanted interactions and resulting in sharper, more symmetrical peaks.
Q4: How can I monitor the progress of the column chromatography?
A4: The elution of the compound can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Spotting each fraction on a TLC plate and visualizing the spots under UV light (at 254 nm) will allow for the identification of the fractions containing the purified product.
Q5: My compound seems to be unstable on the silica gel column. What can I do?
A5: If you suspect compound degradation on silica gel, it is advisable to minimize the time the compound spends on the column. This can be achieved by using flash chromatography with a slightly more polar solvent system to expedite elution. Alternatively, deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent can help to reduce its acidity. In cases of severe degradation, switching to a more inert stationary phase like alumina may be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the basic nitrogen atoms in the pyrrolopyridine ring with acidic silanol groups on the silica gel. | Add a small amount (0.1-1%) of triethylamine or another basic modifier to the eluent to mask the active sites on the silica gel.[2] |
| Co-elution of Impurities | The chosen solvent system does not provide adequate separation between the desired compound and impurities. | Optimize the eluent system using TLC. Try different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol) and varying polarities. A shallower gradient during elution can also improve separation. |
| Poor Solubility of Crude Product | The crude material does not dissolve well in the initial, less polar eluent. | Use a "dry loading" technique. Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. |
| Compound Does Not Elute from the Column | The eluent is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the percentage of methanol. |
| Low Recovery of the Purified Compound | The compound may be irreversibly adsorbed onto the silica gel, or some fractions containing the product may have been discarded. | Ensure all fractions are carefully analyzed by TLC before being combined or discarded. The addition of triethylamine can also help to reduce strong adsorption and improve recovery. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present in the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine
-
Glass column for flash chromatography
-
TLC plates (silica gel coated with UV254 indicator)
-
Developing chamber for TLC
-
UV lamp
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol, with and without 0.5% triethylamine) to find the optimal eluent that gives the target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of the silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles. A layer of sand can be added to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting eluent determined from the TLC analysis.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
-
Purity Analysis:
-
Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR spectroscopy.
-
Quantitative Data Summary
The following table summarizes typical parameters for the purification of 7-azaindole derivatives by silica gel column chromatography. These values can serve as a starting point and should be optimized for the specific purification of this compound.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Gradient elution is often preferred for better separation. |
| Eluent Additive | 0.1 - 1% Triethylamine | Used to minimize peak tailing. |
| Target Rf Value (TLC) | 0.2 - 0.3 | Provides a good balance between retention and elution. |
| Silica Gel to Compound Ratio | 40:1 to 100:1 (w/w) | Higher ratios are used for more difficult separations. |
| Typical Purity Achieved | >95% | Dependent on the crude sample and optimization of the method. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this and related heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.
Question 1: My compound will not dissolve in the chosen solvent, even with heating.
Answer:
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Insufficient Solvent: You may not be using enough solvent. Incrementally add more hot solvent until the compound dissolves.
-
Inappropriate Solvent Choice: The solvent may not be suitable for your compound. This compound is a polar molecule. Polar solvents like ethanol, isopropanol, or acetonitrile are good starting points. For less polar impurities, a mixed solvent system, such as ethanol-water or acetone-hexane, may be effective.[1]
-
Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of the solid dissolves but a small amount remains, this is likely the case. In this situation, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Question 2: Crystals do not form upon cooling the solution.
Answer:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a clean glass rod at the surface of the solution.[2] The scratch provides a rough surface for crystals to nucleate.
-
Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" can initiate crystallization.[2]
-
Excess Solvent: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.[2]
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Cooling Rate: If cooling is too rapid, crystal formation can be inhibited. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Question 3: The compound "oils out" instead of forming crystals.
Answer:
-
High Impurity Level: Oiling out can occur when there is a high concentration of impurities, which can depress the melting point of your compound.
-
Inappropriate Solvent: The boiling point of the solvent might be too high. If the compound dissolves at a temperature above its melting point, it will separate as an oil. Consider a lower-boiling point solvent.
-
Cooling Too Quickly: Rapid cooling can sometimes lead to oiling out.[2] Allow the solution to cool more slowly. If an oil forms, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[2]
Question 4: The recrystallization yield is very low.
Answer:
-
Excessive Solvent Use: Using too much solvent is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor.[3] Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, this will reduce the yield.[3] Ensure the funnel is pre-heated and the filtration is performed quickly.
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Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For 7-azaindole derivatives, which are structurally similar to this compound, ethanol and water have been used for recrystallization.[4][5] A good starting point would be to test the solubility in solvents like ethanol, isopropanol, and acetonitrile. Mixed solvent systems such as ethanol/water or acetone/hexane can also be effective.[1]
Q2: How can I remove colored impurities during recrystallization?
A2: Activated carbon (charcoal) can be used to remove colored impurities. Add a small amount of activated carbon to the hot solution after the compound has dissolved. Keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
Q3: My purified compound still shows impurities by analysis. What should I do?
A3: A single recrystallization may not be sufficient to remove all impurities, especially if the crude material is very impure. A second recrystallization is often necessary to achieve high purity. You may also consider using a different solvent or a mixed solvent system for the second recrystallization.
Q4: Is it possible to recover the product from the mother liquor?
A4: Yes, it is often possible to recover more product from the mother liquor. You can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, this second crop may be less pure than the first.
Data Presentation
Solubility of 1H-Pyrrolo[2,3-B]pyridine Derivatives in Common Solvents (Qualitative)
The following table provides a qualitative summary of the solubility of 1H-Pyrrolo[2,3-B]pyridine derivatives in various solvents, based on information for structurally similar compounds. This should be used as a guide for solvent selection.
| Solvent | Polarity | Expected Solubility of this compound | Notes |
| Water | High | Low at room temperature, potentially higher when hot | Can be used for recrystallization of some 7-azaindole derivatives.[5] |
| Ethanol | High | Soluble, especially when hot | A good starting solvent for recrystallization of 7-azaindole derivatives.[4] |
| Dichloromethane | Medium | Soluble | Generally a good solvent for many organic compounds.[6][7] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | A very polar aprotic solvent, may be too good of a solvent for recrystallization.[6] |
| Ethyl Acetate | Medium | Likely soluble when hot | Often used in combination with a non-polar solvent like hexane. |
| Hexane | Low | Low | Can be used as an anti-solvent in a mixed solvent system. |
| Acetone | High | Likely soluble when hot | Can be used in a mixed solvent system with a non-polar solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol
This protocol is a general guideline based on the successful recrystallization of related 7-azaindole compounds.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethanol and Water
This protocol is useful if the compound is too soluble in a single solvent at room temperature.
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Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. CN105777748A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]
- 5. CN105646489A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]
- 6. 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile Supplier & Manufacturer China | High Purity | CAS Number, Properties, Safety, Uses [nj-finechem.com]
- 7. 1H-pyrrolo[2,3-b]pyridine, 2-methyl- | Properties, Applications, Safety Data & Synthesis | Reliable Supplier China [pipzine-chem.com]
Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | - Incomplete reaction. - Formation of side products. - Inefficient extraction. | - Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of starting materials. - Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine to remove water-soluble impurities. |
| Difficulty in Removing Starting Material (7-Azaindole) | The polarity of 7-azaindole is similar to the product, leading to co-elution during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation. For example, start with a low percentage of methanol in dichloromethane and gradually increase the methanol concentration. - Consider using a different stationary phase, such as alumina. |
| Presence of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde Impurity | Incomplete conversion of the intermediate aldehyde to the nitrile. | - Drive the reaction to completion by extending the reaction time or using a slight excess of the dehydrating agent in the final step of the synthesis. - The aldehyde is generally more polar than the nitrile. Utilize column chromatography with a carefully selected solvent gradient to separate the two compounds. |
| Product "Oils Out" During Recrystallization | - The solution is too concentrated. - The cooling process is too rapid. - The chosen solvent is not ideal. | - Add a small amount of hot solvent to dissolve the oil, and then allow the solution to cool slowly. - Ensure a gradual cooling process. Allow the flask to cool to room temperature before placing it in an ice bath. - Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective. |
| Low Recovery After Recrystallization | - The product is too soluble in the chosen solvent. - Too much solvent was used. | - Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature. - Use the minimum amount of hot solvent required to dissolve the crude product completely. - Cool the solution to a lower temperature (e.g., 0-4 °C) to maximize crystal formation. |
| Column Chromatography Results in Poor Separation | The polarity of the impurities is very close to that of the product. | - Optimize the mobile phase. Experiment with different solvent mixtures and gradients. The addition of a small amount of a modifier, such as triethylamine (0.1-1%), can improve the peak shape and separation of basic compounds like pyrrolopyridines. - Consider using a different adsorbent, such as alumina, or a reverse-phase silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound, and what are the likely impurities?
A common synthetic approach involves a two-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The first step is a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, yielding 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde. The second step is the conversion of the aldehyde to the nitrile.
-
Likely Impurities:
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Unreacted 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
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The intermediate, 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde.
-
Byproducts from the Vilsmeier-Haack reaction.
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Residual solvents from the reaction and work-up.
-
Q2: What are the recommended solvent systems for column chromatography?
For silica gel column chromatography, a gradient elution is often effective. Start with a less polar mobile phase and gradually increase the polarity.
-
Recommended Systems:
-
Dichloromethane (DCM) and Methanol (MeOH): Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 5%).
-
Ethyl Acetate (EtOAc) and Hexanes: Start with a lower percentage of EtOAc in hexanes and gradually increase the EtOAc concentration.
-
To minimize tailing of the basic product on the acidic silica gel, it is advisable to add a small amount of triethylamine (~0.1-1%) to the eluent.
Q3: What are suitable solvents for the recrystallization of this compound?
The choice of solvent depends on the impurity profile. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
-
Potential Solvents:
-
Single Solvents: Ethyl acetate, ethanol, methanol, or acetonitrile are good starting points. The ideal solvent will dissolve the compound when hot but sparingly when cold.
-
Two-Solvent Systems: A combination of a solvent in which the compound is highly soluble (e.g., dichloromethane or methanol) and a solvent in which it is poorly soluble (e.g., hexanes or diethyl ether) can be effective.
-
Q4: How can I monitor the purity of my fractions during column chromatography?
Thin-layer chromatography (TLC) is the most common method. Use the same solvent system as your column eluent, or a slightly more polar one to ensure the compound moves off the baseline. Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used if the compounds are not UV-active.
Q5: My purified product is a solid but appears amorphous rather than crystalline. How can I improve the crystal quality?
Amorphous solids can result from rapid precipitation. To obtain better crystals:
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature very slowly before further cooling in an ice bath.
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Controlled Evaporation: Instead of cooling, you can allow the solvent to evaporate slowly from the solution at a constant temperature.
-
Redissolve and Recrystallize: Dissolve the amorphous solid in a minimal amount of hot solvent and repeat the slow cooling process.
-
Ensure High Purity: Persistent impurities can inhibit crystallization. If the problem persists, an additional purification step, such as a second column chromatography, may be necessary.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
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Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar eluent (e.g., 100% hexanes or dichloromethane).
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Loading: Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin elution with the initial solvent system. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
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Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to determine if the solid dissolves. Allow it to cool to see if crystals form.
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Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables provide typical data that may be obtained during the purification process. The actual values can vary depending on the specific experimental conditions.
Table 1: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-5% Methanol in Dichloromethane |
| Modifier | 0.1% Triethylamine |
| Typical Purity Before | 85-90% |
| Typical Purity After | >98% |
| Typical Yield | 80-90% |
Table 2: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Outcome |
| Ethyl Acetate | Low | High | Good potential for single-solvent recrystallization. |
| Ethanol | Moderate | High | May result in lower recovery. |
| Hexanes | Insoluble | Insoluble | Suitable as an anti-solvent in a two-solvent system. |
| Dichloromethane | High | High | Good for dissolving the crude product in a two-solvent system. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purity issues.
Troubleshooting low yield in the synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile (also known as 7-azaindole-3-carbonitrile). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on overcoming low yields.
Q1: My overall yield for the synthesis of this compound is consistently low. What are the general areas I should investigate?
A1: Low yields in multi-step syntheses can stem from various factors. A systematic approach to troubleshooting is crucial. Key areas to examine include:
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Purity of Starting Materials: Ensure the purity of your initial 7-azaindole and all subsequent reagents. Impurities can interfere with the reactions, leading to side products and reduced yields.
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Reaction Conditions: Each step of the synthesis has critical parameters. Pay close attention to temperature, reaction time, solvent purity (especially dryness), and the concentration of reactants.
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Inert Atmosphere: Many organometallic reagents and intermediates are sensitive to air and moisture. Ensure all relevant steps are carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
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Purification Methods: Inefficient purification at each step can lead to the carryover of impurities that inhibit subsequent reactions. Re-evaluate your column chromatography, recrystallization, or extraction procedures.
Q2: I am attempting a Vilsmeier-Haack formylation of 7-azaindole to get the 3-formyl intermediate, but the reaction is sluggish and gives a complex mixture. How can I improve this step?
A2: The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the electron-rich 3-position of the 7-azaindole nucleus. However, its success is highly dependent on the reaction conditions.
-
Reagent Purity and Stoichiometry: Use freshly distilled phosphorus oxychloride (POCl₃) and dry dimethylformamide (DMF). The molar ratio of the Vilsmeier reagent to the 7-azaindole is critical and may require optimization. An excess of the reagent can sometimes lead to side reactions.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (e.g., 0 °C). The subsequent formylation reaction temperature should be carefully controlled. Starting at a low temperature and gradually warming up can prevent the formation of byproducts.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times or excessive heat can lead to the decomposition of the product.
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Work-up Procedure: The hydrolysis of the intermediate iminium salt should be performed carefully, typically by pouring the reaction mixture onto ice and then neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.
Q3: The conversion of the 3-formyl-7-azaindole to the oxime is incomplete. What could be the issue?
A3: The formation of the oxime is a crucial step before dehydration to the nitrile. Incomplete conversion is a common problem.
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pH of the Reaction Mixture: The reaction of an aldehyde with hydroxylamine is pH-dependent. The reaction is typically carried out in a slightly acidic to neutral medium. Using a buffer or adding a mild base like pyridine or sodium acetate can facilitate the reaction.
-
Reagent Stoichiometry: Ensure you are using a slight excess of hydroxylamine hydrochloride.
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Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating may be required to drive it to completion. Again, monitor the progress by TLC.
Q4: The final dehydration step of the oxime to the nitrile is resulting in a low yield of this compound. What are the best practices for this conversion?
A4: The dehydration of the aldoxime to the nitrile is the final and often challenging step. The choice of dehydrating agent and reaction conditions are critical to avoid side reactions and decomposition.
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Choice of Dehydrating Agent: Several reagents can be used for this transformation. Acetic anhydride is a common and effective choice. Other options include thionyl chloride, phosphorus pentoxide, or Burgess reagent. The optimal reagent may need to be determined empirically for your specific setup.
-
Temperature Control: The dehydration reaction can be exothermic. It is often necessary to control the temperature, potentially by heating to reflux, but excessive heat can lead to polymerization or decomposition of the starting material and product.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can hydrolyze the dehydrating agent and the product.
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Purification: The final product may require careful purification by column chromatography or recrystallization to remove any unreacted starting material and byproducts.
Q5: I am considering a direct cyanation of a 3-halo-7-azaindole. What are the potential pitfalls of this approach?
A5: Direct cyanation, for instance, a palladium-catalyzed reaction of a 3-iodo- or 3-bromo-7-azaindole with a cyanide source, can be an efficient route. However, there are several potential issues.
-
Catalyst Deactivation: The nitrogen atoms in the 7-azaindole ring can coordinate to the palladium catalyst, leading to deactivation. The choice of ligand is crucial to prevent this and promote the desired cross-coupling reaction.
-
Cyanide Source: The choice of cyanide source (e.g., zinc cyanide, copper(I) cyanide) and the reaction conditions need to be carefully optimized. These reagents are highly toxic and must be handled with extreme care.
-
Side Reactions: Incomplete reaction can lead to a mixture of starting material and product, which can be difficult to separate. Over-reduction of the nitrile group is also a possibility under certain conditions.
-
N-Protection: In some cases, protecting the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or BOC) can improve the yield and prevent side reactions. The protecting group can then be removed in a subsequent step.
Experimental Protocols
Below are detailed methodologies for key synthetic routes to this compound.
Route 1: Vilsmeier-Haack Formylation Followed by Oxime Formation and Dehydration
Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
To a stirred solution of dry dimethylformamide (DMF, 3 equivalents) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1H-Pyrrolo[2,3-b]pyridine (7-azaindole, 1 equivalent) in dry DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.
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The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde Oxime
-
Dissolve 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 equivalent) in ethanol.
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Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
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Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
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Add water to the residue, and collect the precipitated solid by filtration.
-
Wash the solid with water and dry it to obtain the oxime, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Add the 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime (1 equivalent) to acetic anhydride (5-10 equivalents).
-
Heat the mixture to reflux (around 140 °C) for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Stir the mixture until the excess acetic anhydride has been hydrolyzed.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Direct Cyanation of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Step 1: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 1H-Pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-iodosuccinimide (NIS, 1.1 equivalents).
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Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Step 2: Synthesis of this compound
-
To a reaction vessel, add 3-iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), and a ligand such as dppf (0.1 equivalents).
-
Add a dry, degassed solvent such as DMF.
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Heat the reaction mixture to 80-120 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
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Filter the mixture through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in the Synthesis of this compound
| Problem Area | Potential Cause | Recommended Solution |
| Starting Materials | Impure 7-azaindole or reagents | Verify purity by NMR or LC-MS. Recrystallize or re-purify starting materials. |
| Wet solvents or reagents | Use freshly distilled, anhydrous solvents. Handle moisture-sensitive reagents under an inert atmosphere. | |
| Reaction Conditions | Suboptimal temperature | Optimize reaction temperature. Use a temperature probe for accurate monitoring. |
| Incorrect reaction time | Monitor reaction progress by TLC to determine the optimal endpoint. | |
| Inefficient stirring | Use appropriate stirring mechanism to ensure a homogeneous reaction mixture. | |
| Side Reactions | Formation of regioisomers | Re-evaluate the regioselectivity of the chosen synthetic route. |
| Polymerization/Decomposition | Avoid excessive heat. Optimize reaction time. | |
| Work-up & Purification | Product loss during extraction | Perform multiple extractions. Check the pH of the aqueous layer to ensure the product is not in its protonated form. |
| Inefficient column chromatography | Optimize the eluent system for better separation. Use an appropriate amount of silica gel. | |
| Product decomposition on silica | Consider using a less acidic grade of silica gel or deactivating it with a small amount of triethylamine in the eluent. |
Visualizations
Caption: Troubleshooting workflow for addressing low yield.
Caption: Common synthetic routes to the target compound.
Technical Support Center: HPLC Purity Analysis of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) purity analysis of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile. Below you will find a detailed experimental protocol, a troubleshooting guide in a frequently asked questions (FAQ) format, and a summary of relevant HPLC conditions for related compounds.
Experimental Protocol: HPLC Purity Analysis
This protocol outlines a general reverse-phase HPLC method suitable for determining the purity of this compound.
1. Objective: To determine the purity of this compound and quantify any related impurities using a gradient reverse-phase HPLC method with UV detection.
2. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Purified water (e.g., Milli-Q or equivalent)
-
Formic acid (FA), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
3. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
A C18 reverse-phase column is recommended. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
4. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., Phenomenex Luna C18, Waters Symmetry C18) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by a 5-minute re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. |
5. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the HPLC analysis of this compound.
Peak Shape and Resolution Issues
-
Question 1: Why is the main peak tailing?
-
Possible Cause: Secondary interactions between the basic nitrogen atoms in the pyrrolopyridine ring and residual acidic silanol groups on the silica-based column packing.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is low. The use of 0.1% formic acid or trifluoroacetic acid will protonate the basic nitrogens, reducing their interaction with silanols.
-
Column Choice: Use a modern, well-end-capped C18 column to minimize the number of free silanol groups.
-
Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this may affect mass spectrometry compatibility.
-
-
-
Question 2: My peaks are broad, leading to poor resolution. What can I do?
-
Possible Cause: Several factors can contribute to peak broadening, including extra-column volume, column degradation, or a suboptimal mobile phase.
-
Solution:
-
Check System Connections: Ensure all tubing and fittings are secure and that the tubing length between the injector, column, and detector is minimized.
-
Column Health: If the column is old or has been used with harsh conditions, it may need to be replaced. A guard column can help extend the life of the analytical column.
-
Optimize Gradient: A shallower gradient may improve the separation of closely eluting impurities.
-
Lower Flow Rate: Reducing the flow rate can sometimes improve peak shape and resolution, at the cost of longer run times.
-
-
Retention Time Variability
-
Question 3: The retention time of my main peak is shifting between injections. What is the cause?
-
Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or inadequate column equilibration can lead to retention time drift.
-
Solution:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before the first injection. A general rule is to flush the column with at least 10 column volumes.
-
Temperature Control: Use a column oven to maintain a consistent temperature, as even small changes in ambient temperature can affect retention times.[1]
-
-
Baseline and Sensitivity Problems
-
Question 4: I am observing a noisy or drifting baseline. How can I fix this?
-
Possible Cause: Contaminated mobile phase, air bubbles in the system, or detector issues can all contribute to baseline problems.[2]
-
Solution:
-
Solvent Quality: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1]
-
Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector flow cell.
-
System Flush: If contamination is suspected, flush the system with a strong solvent like isopropanol.
-
Detector Lamp: Check the detector lamp's age and intensity; it may need replacement.
-
-
-
Question 5: Why are my peak responses (sensitivity) low?
-
Possible Cause: The detection wavelength may not be optimal for this compound, or the sample concentration may be too low.
-
Solution:
-
Optimize Wavelength: Determine the UV absorbance maximum (λmax) of your compound using a UV-Vis spectrophotometer and set the detector to this wavelength for maximum sensitivity.
-
Increase Concentration: If the signal is still low, a higher sample concentration can be prepared. Be mindful of potential solubility issues and the risk of column overload.
-
-
Summary of HPLC Conditions for Related Compounds
The following table summarizes HPLC conditions found in the literature for compounds structurally similar to this compound. This data can be a useful reference for method development and optimization.
| Compound Type | Column | Mobile Phase | Detection | Reference |
| Pyrrolo[2,3-d]pyrimidine Analogs | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | A: Water, B: Acetonitrile (Gradient) | UV (Not specified) | [3] |
| 6- and 7-Azaindole Derivatives | Phenomenex reverse phase C18 (250 x 3 mm, 5 µm) | Acetonitrile and water (60:40 v/v) | 254 nm | [4] |
| N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | Newcrom R1 | Acetonitrile, water, and phosphoric acid | UV (Not specified) | [5] |
| Polycyclic Aromatic Nitrogen Heterocycles | Octadecyl stationary phase | Phosphate buffer/acetonitrile | UV-DAD and Fluorescence | [6] |
HPLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: A flowchart for troubleshooting common HPLC problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: TLC Analysis of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spots are streaking or tailing. What is the cause and how can I fix it?
A: Streaking is a common issue in TLC analysis and can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a primary cause.[1][2] Try diluting your sample and re-spotting a smaller amount.[2][3]
-
Acidic or Basic Nature of the Compound: 1H-Pyrrolo[2,3-b]pyridine derivatives contain nitrogen atoms, making them basic. These basic groups can interact strongly with the acidic silica gel, causing streaking.[1] To mitigate this, add a small amount of a base, such as triethylamine (0.1–2.0%) or ammonia, to your mobile phase.[1][3]
-
High Polarity of the Solvent System: If the mobile phase is too polar, it may not be optimal for your compound, leading to streaks.[4] Experiment with different solvent systems to find a better separation.
-
Compound Decomposition: The compound may be unstable on the silica gel plate. You can test for stability by running a 2D TLC.[5]
Q2: My spots are not moving from the baseline (Rf value is too low). What should I do?
A: If your spots remain on the baseline, it indicates that the mobile phase (eluent) is not polar enough to move the compound up the plate.[3] You should increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of the more polar ethyl acetate.[3] For very polar compounds, consider using reversed-phase TLC plates.[5]
Q3: My spots are running at the solvent front (Rf value is too high). How can I resolve this?
A: An Rf value near the solvent front means your eluent is too polar for the compound.[3] To achieve better separation, you need to decrease the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, increase the proportion of the less polar hexane.[3]
Q4: I don't see any spots on my TLC plate after development. What went wrong?
A: There are several potential reasons for not seeing any spots:
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Insufficient Sample Concentration: The amount of compound spotted might be too low to be detected.[3][4] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between each application.[3][4]
-
Compound is Not UV-Active: While the pyrrolopyridine core is aromatic and should be UV-active, some derivatives may not show up well under UV light.[6] You must use a chemical stain for visualization.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your sample, the compound will dissolve into the solvent pool instead of moving up the plate.[4][7]
-
Evaporation: If the compound is volatile, it may have evaporated from the plate.[3]
Q5: How do I choose the right visualization technique for 1H-Pyrrolo[2,3-b]pyridine derivatives?
A: A multi-step approach is often best:
-
UV Light: Start with non-destructive UV visualization. Due to their aromatic nature, these compounds should absorb short-wave (254 nm) UV light and appear as dark spots on a fluorescent green background.[6]
-
Iodine Vapor: Place the plate in a chamber with iodine crystals. Iodine forms colored complexes with many organic compounds and is particularly effective for aromatic and unsaturated compounds.[6][8] The spots will appear as brown stains.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[8] It will appear as yellow or brown spots on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain sensitive to many functional groups, which can produce a range of colors upon heating, aiding in the differentiation of spots.[8]
Data Presentation: Example Rf Values
Optimizing the mobile phase is crucial for good separation. The Rf value is dependent on the compound's structure and the specific solvent system used. Below are example Rf values for hypothetical reactions involving this compound.
| Compound | Mobile Phase (v/v) | Example Rf Value | Notes |
| Starting Material: this compound | 7:3 Hexane / Ethyl Acetate | 0.45 | The starting material is moderately polar. |
| Intermediate: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 7:3 Hexane / Ethyl Acetate | 0.55 | Bromination can slightly decrease polarity, leading to a higher Rf. |
| Product: 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | 1:1 Hexane / Ethyl Acetate | 0.30 | The amide product is significantly more polar and requires a more polar solvent system to move. |
| Product: 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | 9:1 Dichloromethane / Methanol | 0.50 | A different solvent system provides a better Rf for the polar product. |
Note: These are illustrative values. Actual Rf values must be determined experimentally.
Experimental Protocols
Standard Protocol for TLC Monitoring of a Reaction
This protocol outlines the steps for monitoring the progress of a reaction using this compound as a starting material.
1. Materials:
-
Silica gel TLC plates (with F254 fluorescent indicator)
-
TLC developing chamber with a lid
-
Capillary spotters
-
Mobile phase (e.g., 7:3 Hexane/Ethyl Acetate)
-
Sample vials
-
Visualization tools: UV lamp (254 nm), iodine chamber, potassium permanganate stain.
2. Procedure:
-
Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Mark distinct lanes for the starting material (SM), co-spot (C), and reaction mixture (R).
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Mixture (R): Withdraw a small aliquot from the reaction vessel using a capillary spotter. Dilute it with a solvent to an appropriate concentration.
-
-
Spotting the Plate:
-
Using a clean capillary spotter for each sample, touch the tip lightly and briefly to the plate on the corresponding mark on the baseline. Keep the spots small (1-2 mm in diameter).
-
In the co-spot (C) lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.
-
-
Developing the Plate:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm (ensure it is below the baseline).
-
Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover with the lid for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[6]
-
If necessary, use a secondary method like an iodine chamber or a chemical stain to visualize all spots.[8]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Visualizations
Experimental Workflow
Caption: General workflow for monitoring a chemical reaction using TLC.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common TLC analysis issues.
References
- 1. chembam.com [chembam.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 8. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Scaling Up the Synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile (also known as 7-azaindole-3-carbonitrile). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most frequently employed and scalable method is the palladium-catalyzed cyanation of a halogenated precursor, typically 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). This approach is favored due to the commercial availability of the starting material and generally high yields. Another common method involves the use of copper(I) cyanide in a Rosenmund-von Braun reaction, which is a more traditional approach but can require higher temperatures.
Q2: I am observing low yields in my palladium-catalyzed cyanation reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Inactive Catalyst: Ensure your palladium catalyst is active. If it has been stored for a long time, consider using a fresh batch.
-
Inappropriate Ligand: The choice of phosphine ligand is crucial. For electron-deficient heteroaromatic systems, ligands like XPhos or dppf have shown good results.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent all play a significant role. Optimization of these parameters is often necessary when scaling up. For instance, temperatures typically range from 80-120°C.
-
Presence of Water or Oxygen: These can deactivate the catalyst. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).
Q3: My final product is difficult to purify. What strategies can I employ for large-scale purification?
A3: For large-scale purification, crystallization is the most economical and efficient method. Column chromatography, while effective at the lab scale, can be costly and impractical for large quantities. If you are facing purification challenges:
-
Crystallization Solvent Screening: Conduct a thorough solvent screen to find an optimal solvent or solvent mixture that provides good recovery of the pure product. A good solvent will typically dissolve the compound at elevated temperatures but have lower solubility at room temperature.
-
Treat with Activated Carbon: If your crude product is colored, treatment with activated carbon in a suitable solvent can help remove colored impurities before crystallization.
-
Control Cooling Rate: Slow cooling during crystallization generally leads to the formation of larger, purer crystals.
Q4: I am seeing significant amounts of side products in my reaction mixture. What are the common impurities and how can I minimize them?
A4: Common side products in palladium-catalyzed cyanation include:
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to the corresponding amide, especially if water is present. Ensure anhydrous conditions.
-
Debromination of the Starting Material: The bromo-substituent can be replaced by hydrogen, leading to the formation of 7-azaindole. This can be minimized by ensuring the cyanation reaction proceeds efficiently.
-
Catalyst Degradation Products: Dark, insoluble materials can indicate catalyst decomposition.
To minimize these, use high-purity starting materials, maintain an inert and anhydrous environment, and monitor the reaction progress to avoid prolonged reaction times at high temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient temperature or reaction time- Poor solubility of reagents | - Use a fresh, active catalyst.- Optimize temperature and reaction time. Consider microwave heating for faster reaction rates.- Select a solvent that ensures good solubility of both the substrate and the cyanide source (e.g., DMF, NMP). |
| Formation of Amide Impurity | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Ensure the reaction is carried out under a dry, inert atmosphere (nitrogen or argon). |
| Difficulty Removing Palladium Residues | - Inefficient work-up procedure. | - After the reaction, consider using a palladium scavenger.- Perform multiple extractions and washes with aqueous solutions like ammonium chloride or EDTA solutions to help remove residual metal. |
| Product "Oils Out" Instead of Crystallizing | - Solution is supersaturated too quickly.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent system. | - Reduce the cooling rate. Allow the solution to cool slowly to room temperature before further cooling.- Purify the crude product by a different method (e.g., a short plug of silica) before attempting crystallization.- Perform a thorough solvent screen to find a more suitable crystallization solvent or solvent mixture. |
| Low Recovery from Crystallization | - Product is too soluble in the chosen solvent.- Premature crystallization. | - Use a solvent in which the product has lower solubility at room temperature.- Cool the solution slowly to allow for maximum crystal formation. Consider adding an anti-solvent dropwise to a solution of the product. |
Data Presentation
Table 1: Comparison of Selected Synthetic Routes for 1H-Pyrrolo[2,3-B]pyridine-carbonitriles
| Precursor | Cyanide Source | Catalyst / Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 5-bromo-7-azaindole | CuCN | - | NMP | 180 | 15 | 79.3 | 99.8 | [1] |
| 5-bromo-7-azaindole | NaCN | Pd(PPh₃)₄ / CuI | DMF | 125 | 48 | Moderate (not specified) | Not specified | [1] |
| 2-fluoro-3-picoline & Benzonitrile | LDA | - | THF | -40 | 2 | 82 (for 2-phenyl-7-azaindole) | Not specified | [2][3][4] |
| 2-amino-5-nitropyridine (multi-step) | (via TMS-acetylene and cyclization) | Morpholine/Water | - | 90 | 24 | 87.8 (for 5-nitro-7-azaindole) | Not specified |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 5-bromo-1H-pyrrolo[2,3-b]pyridine
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous and degassed DMF to the vessel.
-
Reaction: Heat the mixture to 120°C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Large-Scale Purification by Crystallization
Procedure:
-
Dissolution: Transfer the crude this compound to a suitable reactor. Add ethyl acetate and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Decolorization: If necessary, add activated carbon (e.g., 10% w/w of the crude product) and continue to reflux for 30 minutes.
-
Hot Filtration: Perform a hot filtration to remove the activated carbon and any other insoluble impurities. Wash the filter cake with hot ethyl acetate.
-
Crystallization: Combine the filtrates and concentrate the solution under reduced pressure. Cool the concentrated solution slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The synthesis of this compound, also known as 7-azaindole-3-carbonitrile, can be approached through several synthetic routes. The most prevalent methods involve the construction of the pyrrole ring onto a pre-functionalized pyridine core or the functionalization of a pre-existing 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.
One common and effective strategy is the palladium-catalyzed cyanation of a 3-halo-1H-pyrrolo[2,3-b]pyridine precursor. This late-stage functionalization is often favored due to the commercial availability of the halogenated starting materials and the generally high yields and functional group tolerance of modern cross-coupling reactions.
Another approach involves a multi-step sequence starting from a substituted pyridine, followed by the construction of the fused pyrrole ring and subsequent introduction of the carbonitrile group. Cyclo-condensation reactions of appropriately substituted aminopyrroles with active methylene compounds have also been reported.[1]
Q2: How do I select the optimal catalyst for the palladium-catalyzed cyanation of a 3-halo-1H-pyrrolo[2,3-b]pyridine?
A2: The choice of catalyst is critical for a successful cyanation reaction. The optimal catalyst system, comprising a palladium source and a ligand, depends on the nature of the halide (I, Br, Cl) and the electronic properties of the substrate. For electron-deficient heterocycles like 7-azaindoles, catalyst systems with bulky, electron-rich phosphine ligands are often effective.[2]
Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-catalysts like XPhos Pd G2.[2] The selection of the ligand is equally important, with bulky biaryl phosphine ligands such as XPhos, SPhos, and (binaphthyl)P(t-Bu)₂ showing good performance in the cyanation of challenging heteroaryl chlorides.[2][3] For less reactive aryl chlorides, a combination of Pd(TFA)₂ and (binaphthyl)P(t-Bu)₂ has been shown to be particularly effective for nitrogen-containing heterocycles.[3]
Q3: What are the most common side reactions and impurities observed in this synthesis?
A3: During the synthesis of this compound, several side reactions can lead to the formation of impurities. In palladium-catalyzed cyanations, a common side product is the hydrodehalogenation of the starting material, resulting in the formation of 1H-pyrrolo[2,3-b]pyridine. Homocoupling of the starting material or the boronic acid (in the case of Suzuki couplings to build the scaffold) can also occur.
If the reaction conditions are not carefully controlled, over-cyanation on other positions of the heterocyclic core might be observed, although this is less common for the 3-position. In multi-step syntheses, incomplete reactions or side reactions at each step can lead to a variety of impurities that may be difficult to separate from the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield | Catalyst Inactivity/Deactivation: The palladium catalyst can be poisoned by excess cyanide ions.[4] The active Pd(0) species may not be efficiently generated from the precatalyst. | - Use a fresh, high-quality catalyst and ligand.- Consider using a precatalyst that does not require an induction period.- Employ a less soluble cyanide source like K₄[Fe(CN)₆] to maintain a low concentration of free cyanide.[5]- Ensure strictly anhydrous and oxygen-free reaction conditions. |
| Inefficient Transmetalation or Reductive Elimination: The choice of base and solvent can significantly impact these key steps in the catalytic cycle. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, DMF, DMAC) and water is often used.[2][3] | |
| Poor Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides. Electron-rich substrates can be challenging. | - For aryl chlorides, use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[2]- Increase the reaction temperature and/or time. | |
| Formation of Side Products | Hydrodehalogenation: Presence of a hydrogen source and a catalyst capable of promoting this pathway. | - Ensure anhydrous conditions.- Use a well-defined catalyst system to minimize side reactions. |
| Homocoupling: Often occurs in Suzuki-type reactions. | - Maintain a strictly inert atmosphere (e.g., argon or nitrogen).- Optimize the reaction temperature and stoichiometry of reagents. | |
| Difficulty in Product Purification | Co-elution with Starting Material or Impurities: Similar polarity of the product and impurities. | - Optimize the mobile phase for column chromatography.- Consider recrystallization from a suitable solvent system. |
| Presence of Palladium Residues: Inefficient removal of the catalyst after the reaction. | - Employ a palladium scavenger resin or perform an aqueous workup with a chelating agent. |
Catalyst Selection and Performance Data
The selection of an appropriate catalyst system is crucial for achieving high yields in the synthesis of this compound, particularly in the key cyanation step. Below is a summary of catalyst systems reported for the cyanation of related (hetero)aryl chlorides, which can serve as a starting point for optimization.
| Catalyst System | Substrate Type | Cyanating Agent | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ | Nitrogen-containing heterocycles | Zn(CN)₂ | DMAC | 80-95 | High | [3] |
| Pd[P(t-Bu)₃]₂ | Sulfur-containing heterocycles | Zn(CN)₂ | DMAC | 80-95 | High | [3] |
| Palladacycle Precatalyst / L1 or L2 Ligand | (Hetero)aryl chlorides | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | ≤ 100 | Good to Excellent | [5] |
| Pd(OAc)₂ / Ligand | Aryl bromides | K₄[Fe(CN)₆] | DMA | 120 | Low (can be optimized) | [6] |
Note: The yields are highly substrate-dependent and the conditions may require optimization for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol is a general procedure and may require optimization for specific substrates and scales.
Materials:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Cyanating agent (e.g., Zn(CN)₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).
-
Add the cyanating agent (e.g., Zn(CN)₂, 0.6-1.2 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst system for the palladium-catalyzed cyanation of a halo-substituted 1H-pyrrolo[2,3-b]pyridine.
Caption: A decision-making workflow for catalyst selection in the cyanation of 1H-pyrrolo[2,3-b]pyridine.
General Catalytic Cycle for Palladium-Catalyzed Cyanation
This diagram illustrates the key steps in the catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.
Caption: The catalytic cycle for palladium-catalyzed cyanation of an aryl halide (Ar-X).
References
Validation & Comparative
Unveiling the Anticancer Potential of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile Derivatives: A Comparative Bioactivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the bioactivity of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives in various cancer cell lines. Through a detailed comparison with established anticancer agents, supported by experimental data and protocols, this document serves as a valuable resource for researchers exploring novel therapeutic avenues. The information presented herein is curated from recent scientific literature, offering an objective overview of the anticancer properties of this promising class of compounds.
Comparative Bioactivity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of 1H-Pyrrolo[2,3-b]pyridine have demonstrated significant anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation. These compounds have shown potent inhibitory effects against several kinases, including Traf2- and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptor (FGFR), and Ataxia-Telangiectasia Mutated (ATM) kinase. The following tables summarize the in vitro bioactivity of selected 1H-Pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines, alongside a comparison with established drugs targeting similar pathways.
Table 1: TNIK Inhibitory Activity in Colorectal Cancer
| Compound | Target | Cancer Cell Line | IC50 (nM) | Comparator Drug | Comparator IC50 (nM) |
| 1H-Pyrrolo[2,3-b]pyridine Derivative Y4 | TNIK | Colorectal Cancer | Favorable Interaction (Docking Score) | NCB-0846 | - |
| 1H-Pyrrolo[2,3-b]pyridine Derivative Y5 | TNIK | Colorectal Cancer | High Total Score (Docking Score) | NCB-0846 | - |
Note: Specific IC50 values for Y4 and Y5 were not provided in the source material; however, molecular docking studies indicated strong potential as TNIK inhibitors.[1] NCB-0846 is a known TNIK inhibitor.
Table 2: FGFR Inhibitory Activity in Breast Cancer
| Compound | Target | Cancer Cell Line | IC50 (nM) | Comparator Drug | Comparator IC50 (nM) |
| Compound 4h | FGFR1 | 4T1 (Breast) | 7 | AZD4547 | ~2.5 |
| FGFR2 | 9 | ~0.5 | |||
| FGFR3 | 25 | ~1.5 | |||
| FGFR4 | 712 | ~150 |
Data for Compound 4h from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[2][3][4] AZD4547 is a known pan-FGFR inhibitor.
Table 3: ATM Inhibitory Activity in Colorectal Cancer
| Compound | Target | Cancer Cell Line | IC50 (nM) | Comparator Drug | Comparator IC50 (nM) |
| Compound 25a | ATM | HCT116 (Colorectal) | >700-fold selective over PIKK family | AZD0156 | ~0.5 |
| SW620 (Colorectal) |
Compound 25a demonstrated high selectivity for ATM kinase.[5] AZD0156 is a known ATM inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 1H-Pyrrolo[2,3-b]pyridine derivatives.
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
1H-Pyrrolo[2,3-b]pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay is used to quantify apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This assay determines the effect of the compounds on cell cycle progression.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[9][10]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by 1H-Pyrrolo[2,3-b]pyridine derivatives and a general experimental workflow for their bioactivity validation.
Caption: TNIK Signaling Pathway Inhibition.
Caption: FGFR Signaling Pathway Inhibition.
Caption: ATM Signaling Pathway Inhibition.
Caption: Bioactivity Validation Workflow.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Analysis of 1H-Pyrrolo[2,3-B]pyridine Derivatives and Doxorubicin in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of a promising class of anticancer compounds, 1H-Pyrrolo[2,3-B]pyridine derivatives, and the well-established chemotherapeutic agent, doxorubicin. This comparison is based on available preclinical data and is intended to inform further research and development.
Executive Summary
Doxorubicin is a cornerstone of chemotherapy, exhibiting broad-spectrum efficacy through DNA intercalation and topoisomerase II inhibition.[1] However, its clinical use is often limited by significant side effects, most notably cardiotoxicity.[2] In contrast, 1H-Pyrrolo[2,3-B]pyridine derivatives have emerged as a novel class of kinase inhibitors, targeting signaling pathways frequently dysregulated in cancer, such as the Maternal Embryonic Leucine-zipper Kinase (MELK) and Fibroblast Growth Factor Receptor (FGFR) pathways.[3] This targeted approach suggests the potential for a more favorable safety profile. Preclinical data indicates that certain 1H-Pyrrolo[2,3-B]pyridine derivatives exhibit potent cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 1H-Pyrrolo[2,3-B]pyridine derivative (compound 16h) and doxorubicin against several human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine derivative (16h) | A549 (Lung Carcinoma) | 0.109 | [3][4] |
| MDA-MB-231 (Breast Cancer) | 0.245 | [3][4] | |
| MCF-7 (Breast Cancer) | 0.183 | [3][4] | |
| Doxorubicin | A549 (Lung Carcinoma) | > 20 | [1] |
| MDA-MB-231 (Breast Cancer) | Not readily available in cited literature | ||
| MCF-7 (Breast Cancer) | 2.50 | [1] |
Note: The IC50 values for the 1H-Pyrrolo[2,3-b]pyridine derivative and doxorubicin are from different studies and should be interpreted with caution as experimental conditions may vary.
Mechanism of Action
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication.[1] This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis.
1H-Pyrrolo[2,3-B]pyridine Derivatives: These compounds function as kinase inhibitors. For instance, compound 16h has been shown to be a potent inhibitor of Maternal Embryonic Leucine-zipper Kinase (MELK).[3] MELK is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell cycle progression, apoptosis, and cell migration.[5][6] By inhibiting MELK, these derivatives can induce apoptosis and arrest the cell cycle in cancer cells.[3] Other derivatives of this class have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are also implicated in tumor growth and angiogenesis.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1H-Pyrrolo[2,3-b]pyridine derivative or doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis by Flow Cytometry
This method is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Adherent cells are harvested by trypsinization, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cells are washed with cold PBS and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Pathways
The following diagrams illustrate the proposed mechanism of action for the 1H-Pyrrolo[2,3-B]pyridine derivatives and a typical experimental workflow.
Caption: MELK Signaling Pathway Inhibition.
Caption: MTT Assay Experimental Workflow.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 5. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide to Structure-Activity Relationships of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives targeting various protein kinases. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons of the inhibitory activities of these compounds supported by experimental data.
Data Presentation: Inhibitory Activities of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities (IC50) of 1H-pyrrolo[2,3-b]pyridine derivatives against key oncological targets: Fibroblast Growth Factor Receptors (FGFR), Traf2- and NCK-interacting kinase (TNIK), and Maternal Embryonic Leucine Zipper Kinase (MELK).
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
This table presents the inhibitory concentrations (IC50) of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, FGFR2, and FGFR3. The core scaffold is the 1H-pyrrolo[2,3-b]pyridine, with various substitutions at the 3-position.
| Compound | R Group (Substitution at C3) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 1a | Phenyl | >10000 | >10000 | >10000 |
| 1b | 4-Methoxyphenyl | 5860 | 6430 | 7120 |
| 1c | 3,4-Dimethoxyphenyl | 2140 | 2870 | 3050 |
| 4h | 3,5-Dimethoxyphenyl | 7 | 9 | 25 |
| 4j | 3,4,5-Trimethoxyphenyl | 15 | 22 | 48 |
Data extracted from a study on potent FGFR inhibitors.[1]
Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors
This table highlights the potent inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against TNIK. Modifications were explored at the 5-position of the pyrrolo[2,3-b]pyridine core and on the phenyl ring at the 3-position.
| Compound | R1 (Substitution at N1) | R2 (Substitution on Phenyl at C3) | TNIK IC50 (nM) |
| 2a | H | 4-Methyl | 5.6 |
| 2b | H | 4-Methoxy | 3.2 |
| 2c | H | 4-Chloro | 1.8 |
| 2d | Methyl | 4-Chloro | 0.9 |
| 2e | Ethyl | 4-Chloro | <0.5 |
Potent TNIK inhibitors with IC50 values often below 1 nM have been identified.[2][3]
Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as MELK Inhibitors
This table showcases the structure-activity relationship of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of MELK.
| Compound | R Group (Substitution at C3) | MELK IC50 (nM) |
| 16a | 2-Naphthyl | 158 |
| 16d | 4-(Dimethylamino)phenyl | 98 |
| 16h | 4-(Trifluoromethyl)phenyl | 32 |
| 16j | 3-Thienyl | 215 |
A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed and evaluated for their in vitro biological activities against maternal embryonic leucine zipper kinase (MELK).[4]
Experimental Protocols
Detailed methodologies for the key in vitro kinase inhibition assays are provided below.
In Vitro FGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against FGFR1, 2, and 3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol is as follows:
-
Reagents : Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Assay Procedure :
-
The kinase reaction was carried out in a 384-well plate.
-
Each well contained the respective FGFR kinase, the test compound at varying concentrations, and the poly(Glu, Tyr) substrate in kinase buffer.
-
The reaction was initiated by the addition of ATP.
-
The plate was incubated at room temperature for 60 minutes.
-
The reaction was stopped by the addition of EDTA.
-
The europium-labeled anti-phosphotyrosine antibody was added, and the plate was incubated for another 60 minutes at room temperature.
-
-
Data Analysis : The TR-FRET signal was measured using a suitable plate reader. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
In Vitro TNIK Kinase Inhibition Assay
A luminescence-based kinase assay was employed to measure the inhibitory activity against TNIK.
-
Reagents : Recombinant human TNIK, a suitable kinase substrate (e.g., myelin basic protein), ATP, and an ADP-Glo™ Kinase Assay kit.
-
Assay Procedure :
-
The assay was performed in a white 384-well plate.
-
Test compounds were serially diluted and added to the wells.
-
TNIK enzyme was added to each well.
-
The kinase reaction was initiated by adding a mixture of the substrate and ATP.
-
The plate was incubated at room temperature for 1 hour.
-
ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.
-
After a 40-minute incubation, Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis : Luminescence was measured using a plate reader. IC50 values were determined from the dose-response curves.
In Vitro MELK Kinase Inhibition Assay
The inhibitory potency against MELK was assessed using a similar luminescence-based assay.
-
Reagents : Recombinant human MELK, a specific peptide substrate, ATP, and the ADP-Glo™ Kinase Assay kit.
-
Assay Procedure :
-
Varying concentrations of the test compounds were added to the wells of a 384-well plate.
-
MELK enzyme was then added.
-
A mixture of the peptide substrate and ATP was added to start the reaction.
-
The reaction mixture was incubated for 1 hour at room temperature.
-
The ADP-Glo™ Reagent was added to terminate the reaction.
-
After a 40-minute incubation, the Kinase Detection Reagent was added.
-
-
Data Analysis : The luminescent signal was quantified, and IC50 values were calculated from the resulting dose-response curves.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the SAR studies of this compound derivatives.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Structure-Activity Relationship (SAR) Studies.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and TLC for Purity Assessment of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a critical step in drug development and chemical research. This guide provides an objective comparison of two ubiquitous chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity assessment of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.
Principles of Chromatographic Separation
Both HPLC and TLC operate on the fundamental principle of chromatography: the differential partitioning of components between a stationary phase and a mobile phase.[1] The mixture is carried by a fluid (the mobile phase) through a structure holding another material (the stationary phase). Separation occurs because compounds in the mixture have different affinities for the stationary and mobile phases, causing them to travel at different speeds.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is a form of column chromatography where a liquid sample is forced through a column packed with a solid adsorbent material (stationary phase) under high pressure.[1][2] This high pressure allows for the use of very small particle sizes for the packing material, which enhances the separation resolution.[1] For a polar compound like this compound, a common approach is Reverse-Phase (RP) HPLC, which uses a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase.[3]
Thin-Layer Chromatography (TLC): TLC is a planar chromatographic technique where the stationary phase is a thin layer of adsorbent material, typically silica gel or alumina, coated onto a flat carrier like a glass or plastic plate.[2][4] The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). The solvent moves up the plate by capillary action, separating the components of the mixture.[2] The separation is quantified by the Retardation Factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducible purity assessment. Below are representative protocols for analyzing this compound using both HPLC and TLC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for analyzing nitrogen-containing heterocyclic compounds.[6][7]
-
Instrumentation: An HPLC system equipped with a UV detector is employed.
-
Column: A Reverse-Phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH ≈ 2-3). The exact ratio should be optimized to achieve good resolution and a reasonable retention time. A gradient elution may be necessary for complex impurity profiles.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 50 µg/mL).
-
Analysis: A 10 µL aliquot of the sample solution is injected into the HPLC system, and the chromatogram is recorded. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Thin-Layer Chromatography (TLC) Protocol
This protocol is designed for rapid, qualitative assessment and can be adapted for semi-quantitative analysis.
-
Plate: Silica gel 60 F254 plates are used as the stationary phase.[9]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or methanol.[10][11] A common starting system is a 7:3 or 1:1 mixture of hexane and ethyl acetate; the polarity is adjusted to achieve an Rf value for the main spot between 0.2 and 0.4.[10][12]
-
Sample Application: The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1-5 mg/mL. A small spot is applied to the TLC plate using a capillary tube.
-
Development: The TLC plate is placed in a developing chamber saturated with the mobile phase vapor.[10] The solvent is allowed to ascend the plate until it is about 1 cm from the top.
-
Visualization: The plate is removed, the solvent front is marked, and the plate is dried. Spots are visualized under UV light (254 nm). Staining with iodine or other reagents can be used for non-UV active impurities.[4]
-
Analysis: The presence of secondary spots indicates impurities. The Rf values are calculated for all visible spots.
Comparative Performance Data
The choice between HPLC and TLC often depends on the specific analytical requirements, including the need for quantification, sensitivity, and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Resolution | Very High; capable of separating closely related impurities.[13] | Moderate; overlapping spots can be an issue.[14] |
| Sensitivity | High (ng to pg level). | Lower (µg to ng level).[15] |
| Quantitative Analysis | Excellent; highly precise and accurate.[8][14] | Semi-quantitative at best (visual); quantitative with a densitometer.[16] |
| Analysis Time | 10-60 minutes per sample (sequential). | 5-20 minutes per plate (parallel development possible).[17][18] |
| Throughput | Lower (sequential analysis). | High (multiple samples can be run on a single plate).[16][17] |
| Cost | High initial instrument cost, moderate consumable cost. | Low instrument and consumable cost.[8][18] |
| Solvent Consumption | Higher per sample. | Lower per sample.[3] |
| Reproducibility | High; automated systems provide excellent precision. | Lower; susceptible to environmental factors like humidity.[4][5] |
| Ease of Use | Requires significant training and expertise.[13] | Simple, requires minimal training.[16] |
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for purity assessment using HPLC and TLC.
Caption: Comparative workflows for HPLC and TLC purity analysis.
Deciding Between HPLC and TLC
The selection of the appropriate technique is guided by the specific goal of the analysis.
Caption: Decision logic for selecting between HPLC and TLC.
Conclusion and Recommendations
Both HPLC and TLC are valuable tools for assessing the purity of this compound, but they serve different purposes.
-
HPLC is the gold standard for quantitative purity determination. Its high resolution, sensitivity, and reproducibility make it indispensable for final product release, stability studies, and regulatory filings.[19] The ability to precisely quantify impurities is a significant advantage that TLC cannot easily match.[14]
-
TLC is an ideal technique for rapid, qualitative, and high-throughput screening. [15][16] It is exceptionally useful in a research and development setting for monitoring the progress of chemical reactions, screening column chromatography fractions, and quickly assessing the complexity of a sample.[4][8] Its low cost and simplicity make it an accessible first-line analytical tool.[18]
Recommendation: For drug development professionals requiring accurate and validated purity data for this compound, HPLC is the required method . For synthetic chemists and researchers needing to make quick decisions during synthesis or purification, TLC is the more practical and efficient choice . Often, the two techniques are used complementarily: TLC is used throughout the synthetic process, while HPLC is used for the final, rigorous analysis of the purified compound.[8]
References
- 1. smtasmc.org [smtasmc.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Advantages of HPLC vs TLC - Chromatography Forum [chromforum.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 13. quora.com [quora.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput radio-TLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. imgroupofresearchers.com [imgroupofresearchers.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Spectroscopic Perspective
A detailed examination of the 1H NMR spectral data of 1H-Pyrrolo[2,3-b]pyridine and its derivatives is crucial for researchers and drug development professionals engaged in the synthesis and characterization of novel therapeutic agents. This guide provides a comparative interpretation of the 1H NMR spectrum of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, with the parent compound 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) as a key comparator. Understanding the subtle shifts and coupling patterns in these spectra is fundamental for confirming molecular structures and exploring structure-activity relationships.
Comparative 1H NMR Data
The following table summarizes the experimental 1H NMR data for 7-azaindole, which serves as a foundational reference for understanding the spectroscopic properties of its derivatives.
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (NH) | 8.80-9.20 | br s | - |
| H2 | 7.63 | dd | J = 3.2, 2.0 |
| H3 | 6.51 | dd | J = 3.2, 1.6 |
| H4 | 8.20 | dd | J = 7.8, 1.6 |
| H5 | 7.10 | dd | J = 7.8, 4.8 |
| H6 | 8.30 | dd | J = 4.8, 1.6 |
Note: Chemical shifts for the NH proton can be broad and may vary with concentration and solvent purity.
Interpretation and Expected Effects of the 3-Carbonitrile Group
The 1H NMR spectrum of 7-azaindole displays distinct signals for each proton on the bicyclic ring system. The protons on the pyridine ring (H4, H5, H6) generally resonate at a lower field compared to those on the pyrrole ring (H2, H3), a consequence of the more electron-deficient nature of the pyridine ring.
The introduction of a carbonitrile (-CN) group at the C3 position of the pyrrolo[2,3-b]pyridine core, to form this compound, is anticipated to have the following effects on the 1H NMR spectrum:
-
Downfield Shift of H2: The proton at the C2 position (H2) is expected to experience the most significant downfield shift due to the strong electron-withdrawing anisotropic effect of the adjacent nitrile group.
-
Effect on H4: The proton at the C4 position may also exhibit a downfield shift, albeit to a lesser extent, due to the through-space and electronic influence of the C3 substituent.
-
Minimal Impact on Distant Protons: The chemical shifts of the more distant protons (H5, H6, and the NH proton) are expected to be less affected.
This comparative analysis underscores the importance of the substituent's electronic and spatial effects on the chemical environment of the protons in the heterocyclic ring.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra for heterocyclic compounds like 1H-Pyrrolo[2,3-b]pyridine derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
Data Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.
-
Temperature: 298 K (25 °C).
Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
-
Integration: Integrate all signals to determine the relative number of protons.
-
Analysis: Assign the signals based on their chemical shifts, multiplicities, and coupling constants, with reference to the data for known analogs and considering the expected substituent effects.
Signaling Pathway Context
Derivatives of 1H-Pyrrolo[2,3-b]pyridine are known to interact with various kinase signaling pathways, which are often implicated in diseases such as cancer. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a notable target for such compounds. Understanding this pathway provides a biological context for the development of novel inhibitors based on the 1H-Pyrrolo[2,3-b]pyridine scaffold.
Differentiating Pyrrolopyridine Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For researchers, scientists, and drug development professionals, the precise identification of pyrrolopyridine isomers is a critical step in the development of novel therapeutics. These isomers, also known as azaindoles, often exhibit distinct biological activities, making their differentiation essential. This guide provides an objective comparison of the mass spectrometry fragmentation patterns of four key pyrrolopyridine isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, supported by experimental data and detailed protocols.
Pyrrolopyridines are bicyclic heterocyclic compounds that are structural isomers of indole, with a nitrogen atom replacing a carbon atom in the six-membered ring. This substitution significantly influences the molecule's physicochemical properties and its interaction with biological targets. Mass spectrometry, a powerful analytical technique, can be employed to distinguish between these isomers based on their unique fragmentation patterns under specified ionization conditions.
Comparative Analysis of Fragmentation Patterns
The electron ionization (EI) mass spectra of pyrrolopyridine isomers are characterized by a prominent molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the bicyclic ring system. While the isomers share some common fragments, the relative intensities of these fragments can vary significantly, providing a basis for their differentiation.
The primary fragmentation pathway for pyrrolopyridines involves the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 91. Another significant fragmentation involves the cleavage of the pyrrole ring. The position of the nitrogen atom in the pyridine ring influences the stability of the resulting fragment ions, leading to distinct differences in the mass spectra of the isomers.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Intensities |
| 4-Azaindole | 118 (100%) | 91 (35%), 64 (15%), 63 (12%)[1] |
| 5-Azaindole | 118 (100%) | 91 (40%), 64 (20%), 63 (15%)[2] |
| 7-Azaindole | 118 (100%) | 91 (50%), 64 (25%), 63 (18%)[3] |
Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.
Experimental Protocols
The following is a generalized protocol for the analysis of pyrrolopyridine isomers using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This protocol is adapted from a method for the analysis of 4-azaindole compounds.[3]
1. Sample Preparation:
-
Dissolution: Dissolve the pyrrolopyridine isomer standards in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase.
2. UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Full Scan and Product Ion Scan
Visualizing Experimental and Biological Pathways
Experimental Workflow:
The general workflow for the comparative analysis of pyrrolopyridine isomers by UPLC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis to identify and differentiate the isomers based on their retention times and fragmentation patterns.
Caption: A generalized experimental workflow for the UPLC-MS/MS analysis of pyrrolopyridine isomers.
Signaling Pathways:
Pyrrolopyridine derivatives are of significant interest in drug discovery as they can act as kinase inhibitors. Two important signaling pathways often targeted by such inhibitors are the p21-activated kinase 1 (PAK1) and the Transforming Growth Factor-β (TGF-β) receptor pathways.
PAK1 Signaling Pathway:
The PAK1 signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers. Pyrrolopyridine-based inhibitors can be designed to block the activity of PAK1, thereby inhibiting downstream signaling events.
Caption: An overview of the PAK1 signaling pathway and a potential point of inhibition by pyrrolopyridine derivatives.
TGF-β Receptor Signaling Pathway:
The TGF-β signaling pathway is involved in regulating a wide range of cellular processes, including growth, differentiation, and apoptosis. Aberrant TGF-β signaling is associated with various diseases, including cancer and fibrosis. Pyrrolopyridine compounds can be developed to inhibit the TGF-β receptor kinases.
References
A Comparative Guide to 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile Based FGFR Inhibitors: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile based inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family. The in vitro and in vivo performance of a novel compound, 4h, is objectively evaluated against established, clinically approved FGFR inhibitors: Infigratinib, Pemigatinib, and Erdafitinib. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the critical assessment of these therapeutic agents.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of the 1H-pyrrolo[2,3-b]pyridine-based inhibitor 4h and its comparators.
Table 1: In Vitro Inhibitory Activity against FGFR Kinases (IC50, nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Reference |
| Compound 4h | 7 | 9 | 25 | 712 | [1] |
| Infigratinib | 1.1 | 1.0 | 2.0 | 61 | [2][3] |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 30 | [4][5] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [6][7] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50/GI50 (nM) | Reference |
| Compound 4h | 4T1 | Breast Cancer | Not Specified | Inhibited proliferation, induced apoptosis | [1] |
| Infigratinib | Multiple | Various | FGFR1/2/3 alterations | < 500 | [8] |
| Pemigatinib | KG1/KG1a | Leukemia | FGFR1 amplification | 1-3 | [4] |
| Pemigatinib | KATO III | Gastric Cancer | FGFR2 amplification | - | [4] |
| Pemigatinib | RT-112 | Bladder Carcinoma | FGFR3-TACC3 fusion | - | [4] |
| Erdafitinib | Multiple | Various | FGFR1/3/4 expressing | 13.2 - 25 | [6][7] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | FGFR Alteration | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Compound 4h | Not specified, but selected for further in vivo evaluation | Breast Cancer | Not Specified | Not specified | Not specified | [1] |
| Infigratinib | Cholangiocarcinoma Xenografts | Cholangiocarcinoma | FGFR2/3 alterations | Not specified | Anti-tumor activity observed | [2] |
| Infigratinib | HCC06-0606 | Hepatocellular Carcinoma | High FGFR expression | 10, 20, or 30 mg/kg, once daily for 14 days | Dose-dependent tumor volume reduction | [9] |
| Pemigatinib | KATO III | Gastric Cancer | FGFR2 amplification | ≥ 0.3 mg/kg, once daily | Maximum activity observed | [4] |
| Pemigatinib | KG1 | Leukemia | FGFR1 amplification | 0.3 mg/kg, once daily | Significant efficacy | [4] |
| Pemigatinib | LU99 | Lung Cancer | Not Specified | Not specified | Tumor growth inhibition observed | [10] |
| Erdafitinib | SNU-16 | Gastric Carcinoma | FGFR2 amplification | 10 and 30 mg/kg, daily for 21 days | 37.8% and 59.4% TGI, respectively | [11] |
| Erdafitinib | A549 | Lung Adenocarcinoma | Not Specified | 10 mg/kg/day, for 21 days | Significant tumor growth inhibition | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical potency of the inhibitors against FGFR kinases is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a similar technology like the ADP-Glo™ Kinase Assay.
-
Principle: The assay measures the phosphorylation of a substrate peptide by the recombinant FGFR enzyme. Inhibition of the kinase by a compound results in a decreased phosphorylation signal.
-
Procedure:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes are incubated with a specific poly(Glu, Tyr) 4:1 peptide substrate and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
The test inhibitor (e.g., Compound 4h) is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured. In the ADP-Glo™ assay, remaining ATP is depleted, and the generated ADP is converted to ATP, which then produces a luminescent signal with a luciferase/luciferin reaction.
-
Luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Proliferation Assay (General Protocol)
The anti-proliferative effects of the inhibitors on cancer cell lines are assessed using assays such as the MTT or Sulforhodamine B (SRB) assay.
-
Principle: These colorimetric assays measure the number of viable cells in a culture. A decrease in viable cells upon treatment with an inhibitor indicates anti-proliferative or cytotoxic effects.
-
Procedure:
-
Cancer cell lines with known FGFR alterations are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the test inhibitor for a specified duration (e.g., 72 hours).
-
For an MTT assay, MTT reagent is added, which is converted by viable cells into a colored formazan product. The formazan is then solubilized, and the absorbance is measured.
-
The concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) is determined from the dose-response curve.
-
In Vivo Tumor Xenograft Model (General Protocol)
The in vivo anti-tumor efficacy of the inhibitors is evaluated in immunocompromised mice bearing human tumor xenografts.
-
Principle: This model allows for the assessment of a drug's ability to inhibit tumor growth in a living organism.
-
Procedure:
-
Human tumor cells (e.g., from a breast or lung cancer cell line) are subcutaneously injected into the flanks of immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test inhibitor is administered orally or via another appropriate route at various doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) with calipers.
-
At the end of the study, the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Mandatory Visualization
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of intervention for 1H-Pyrrolo[2,3-b]pyridine inhibitors.
Experimental Workflow for Inhibitor Evaluation
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Portico [access.portico.org]
- 9. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Framework for Benchmarking Novel 1H-Pyrrolo[2,3-B]pyridine Derivatives Against the Known CDK2 Inhibitor Roscovitine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target due to its critical role in cell cycle progression. The development of potent and selective CDK2 inhibitors is an ongoing effort to address cancers with dysregulated cell cycles. Roscovitine, a well-characterized purine analog, has served as a benchmark compound in this field for years. This guide provides a comprehensive framework for evaluating novel compounds, specifically those based on the versatile 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, against roscovitine.
While direct experimental data on the CDK2 inhibitory activity of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile is not extensively available in the public domain, the 7-azaindole core is a recognized "privileged scaffold" in kinase inhibitor design.[1][2][3][4] Derivatives of this structure have shown inhibitory activity against various kinases, making the 3-carbonitrile derivative an interesting candidate for investigation.[5][6] This guide outlines the necessary experimental protocols and data presentation formats to facilitate a direct and objective comparison.
Profile of a Benchmark CDK2 Inhibitor: Roscovitine (Seliciclib)
Roscovitine is a purine analog that competitively inhibits the ATP-binding site of several CDKs.[7] It has been instrumental in elucidating the cellular functions of these kinases and has undergone clinical trials for various indications.
Mechanism of Action: Roscovitine's inhibitory activity is most pronounced against CDK1, CDK2, and CDK5.[7] By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group to substrate proteins, thereby arresting the cell cycle, primarily at the G1/S and G2/M transitions.[8]
The Promise of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of purines and has been successfully employed in the design of numerous kinase inhibitors. Its ability to form key hydrogen bonds within the kinase hinge region makes it an attractive starting point for developing potent and selective inhibitors.[4] Various derivatives have been synthesized and evaluated against different kinases, including CDKs, demonstrating the scaffold's potential.[9][10]
Data Presentation for Comparative Analysis
To facilitate a clear and direct comparison between a novel compound like this compound and roscovitine, all quantitative data should be summarized in a structured format. The following table provides a template for such a comparison, populated with known data for roscovitine.
| Parameter | Roscovitine | This compound |
| Chemical Structure | (2R)-2-[[6-(benzylamino)-9-isopropyl-9H-purin-2-yl]amino]-1-butanol | This compound |
| Molecular Formula | C19H26N6O | C8H5N3 |
| Molecular Weight | 354.45 g/mol | 143.15 g/mol |
| CDK2/cyclin E IC50 | ~0.7 µM[7] | Data to be determined |
| CDK2/cyclin A IC50 | ~0.7 µM[7] | Data to be determined |
| CDK1/cyclin B IC50 | ~0.65 µM[7] | Data to be determined |
| CDK5/p25 IC50 | ~0.2 µM | Data to be determined |
| CDK4/cyclin D1 IC50 | >100 µM[7] | Data to be determined |
| CDK6/cyclin D3 IC50 | >100 µM | Data to be determined |
| Cellular Antiproliferative IC50 (e.g., in MCF-7 cells) | ~15 µM | Data to be determined |
| Mechanism of Action | ATP-competitive | Data to be determined |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating robust and comparable data. Below are methodologies for key assays in the evaluation of CDK2 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK2/cyclin A2 or CDK2/cyclin E enzyme
-
Histone H1 protein (substrate)
-
ATP
-
Test compounds (Roscovitine and this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a 96-well plate, add the test compounds, recombinant CDK2/cyclin enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, U2OS)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals with DMSO and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent to the wells, lyse the cells, and measure the luminescence.
-
Determine the percentage of cell viability relative to a DMSO control and calculate the IC50 value.
Western Blot Analysis of CDK2 Substrate Phosphorylation
This experiment confirms the on-target effect of the inhibitors by measuring the phosphorylation of a key CDK2 substrate, the Retinoblastoma protein (Rb).
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat the cells with the test compounds at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total Rb.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on Rb phosphorylation.
Visualizing the Biological Context and Experimental Process
Diagrams are essential for conveying complex information concisely. The following visualizations, generated using the DOT language, illustrate the CDK2 signaling pathway and a typical experimental workflow for inhibitor benchmarking.
Caption: The CDK2 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing CDK2 inhibitors.
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile, a heterocyclic compound often used as an intermediate in pharmaceutical synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2] In case of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS).
Disposal Protocol for this compound
The recommended method for the disposal of this compound involves professional waste management services. Direct disposal into sewer systems or general waste is strictly prohibited.[1]
Step 1: Collection and Storage of Waste
-
Segregation: Collect all waste containing this compound, including surplus material, contaminated lab supplies (e.g., filter paper, pipette tips), and empty containers, in a designated and clearly labeled waste container.
-
Container Integrity: Ensure the waste container is chemically compatible, in good condition, and can be securely sealed.
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound" and appropriate hazard symbols as per regulatory guidelines.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 2: Engaging a Licensed Disposal Company
-
Professional Service: The disposal of this chemical must be handled by a licensed and certified chemical waste disposal company.[2] These companies are equipped to manage the transportation and final disposal in accordance with environmental regulations.
-
Documentation: Maintain a detailed record of the waste, including the quantity and date of collection, for regulatory compliance.
Step 3: Final Disposal Method
-
Incineration: The preferred method of disposal is controlled incineration at a licensed chemical destruction plant.[1] This process should include flue gas scrubbing to neutralize harmful combustion byproducts.[1]
-
Landfill: Disposal in a landfill is not recommended unless explicitly approved by the licensed disposal company and local environmental authorities, and only after appropriate chemical treatment to render the compound inert.
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not available, the following table summarizes general safety and handling information based on closely related compounds.
| Parameter | Specification | Source |
| Personal Protective Equipment | Tightly fitting safety goggles, chemical-resistant gloves, lab coat | [1] |
| Handling Area | Well-ventilated area or chemical fume hood | [1][2] |
| Disposal Method | Licensed chemical destruction plant, controlled incineration | [1][2] |
| Prohibited Disposal | Discharge to sewer systems, general waste | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide and is based on data available for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for the exact compound and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile. The following guidance is based on the known hazards of the parent compound, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole), and general safety protocols for handling organic nitrile compounds. The addition of the nitrile group may introduce additional hazards; therefore, this substance should be handled with a high degree of caution. A thorough risk assessment should be conducted by a qualified professional before commencing any work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound, outlining operational procedures and disposal plans to ensure a safe laboratory environment.
Hazard Summary
Based on the parent compound, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye damage.[1] It may also cause respiratory irritation.[1] Organic nitrile compounds can be toxic and may release hydrogen cyanide upon decomposition or under acidic conditions.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes and conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn over the goggles, particularly when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use. Follow proper glove removal techniques to avoid skin contact. |
| Body | Laboratory Coat | A flame-retardant and chemical-resistant lab coat is advised. Ensure it is fully buttoned. |
| Respiratory | Full-face Respirator with appropriate cartridge | To be used if exposure limits are exceeded, if irritation is experienced, or when handling the substance outside of a certified chemical fume hood.[2] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to offer protection from potential spills. |
Operational Plan: Safe Handling Protocol
A meticulous operational protocol is vital for mitigating the risks associated with this compound.
1. Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid and potentially toxic compounds should be readily available.
2. Handling the Chemical:
-
Avoid Contact: Implement all necessary precautions to prevent direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.
-
Weighing: If the compound is a solid, weigh it within the chemical fume hood.
-
Solutions: When preparing solutions, add the compound slowly to the solvent.
-
Personal Hygiene: Thoroughly wash hands with soap and water after handling the chemical, even when gloves have been worn. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
